2-(4-Chlorobenzoyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXSJSBQIWAIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212530 | |
| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-51-0 | |
| Record name | (4-Chlorophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorobenzoyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6318-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl) 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLOROBENZOYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1OE7A9TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chlorobenzoyl)pyridine: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and spectroscopic profile of 2-(4-Chlorobenzoyl)pyridine. This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a versatile intermediate in the development of various pharmaceutical and agrochemical agents.[1]
Chemical Structure and Identification
This compound is a diaryl ketone featuring a pyridine ring linked to a 4-chlorophenyl group through a carbonyl bridge.
Chemical Structure:
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical characteristics, spectral data, and reactivity profile. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development, offering detailed experimental protocols and insights into its potential applications.
Introduction
This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is an aromatic ketone featuring a pyridine ring linked to a 4-chlorobenzoyl group. This unique structural arrangement imparts a range of chemical properties that make it a versatile intermediate in the synthesis of various target molecules. Its utility has been demonstrated in the development of pharmaceuticals and agrochemicals.[1][2] Furthermore, its potential as a scaffold in the design of enzyme inhibitors is an active area of research. This guide aims to consolidate the available data on its physical and chemical properties, providing a solid foundation for its application in research and development.
Chemical Identity and Structure
The fundamental identity of this compound is established by its molecular formula, structure, and registration numbers.
| Identifier | Value |
| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone[2] |
| Synonyms | 4-Chlorophenyl 2-pyridyl ketone, 2-(p-Chlorobenzoyl)pyridine[2] |
| CAS Number | 6318-51-0 |
| Molecular Formula | C₁₂H₈ClNO[2] |
| Molecular Weight | 217.65 g/mol [2] |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl[3] |
| InChI | InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H[2][3] |
| InChIKey | KHXSJSBQIWAIEG-UHFFFAOYSA-N[3] |
Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and formulation.
| Property | Value |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 62-66 °C |
| Boiling Point | 160 °C at 0.6 mmHg[3] |
| Solubility | Soluble in methanol. Slightly soluble in chloroform.[1] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Technique | Data Highlights |
| ¹H NMR | Spectra available and confirm the structure. |
| ¹³C NMR | Spectra available and confirm the structure. |
| Infrared (IR) | Characteristic peaks corresponding to the carbonyl and aromatic functionalities are expected. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight.[2] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both its ketone and pyridine functionalities.
-
Reactivity of the Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. It can be reduced to the corresponding alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol, a key intermediate in the synthesis of some pharmaceutical agents.
-
Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the benzoyl substituent.
-
Stability: The compound is generally stable under standard laboratory conditions.[1] However, as with many aromatic ketones, prolonged exposure to light may lead to photodegradation.[4] Stability-indicating assay methods are crucial for monitoring its integrity in pharmaceutical formulations.[5][6] It is recommended to store the compound in a cool, dark place.
-
Incompatibilities: Information on specific chemical incompatibilities is limited, but it is prudent to avoid strong oxidizing and reducing agents unless a specific chemical transformation is intended.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 2-(4-chlorobenzyl)pyridine.
dot
Caption: Synthetic workflow for this compound.
Protocol: A detailed protocol for the synthesis would involve the reaction of 2-(4-chlorobenzyl)pyridine with a suitable oxidizing agent, such as potassium permanganate, in an appropriate solvent system. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the crude product would be isolated and purified, typically by recrystallization.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
General Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol or methanol, or mixtures with water, are often good starting points.
-
Dissolution: The crude this compound is dissolved in the minimum amount of the boiling solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
dot
Caption: General workflow for purification by recrystallization.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting range.
Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Biological Activity and Applications
This compound serves as a key building block in the synthesis of various biologically active molecules. Its structural motifs are found in compounds with applications in:
-
Pharmaceuticals: It is an intermediate in the synthesis of anti-inflammatory and analgesic drugs.
-
Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]
Recent research has also explored the potential of related structures as enzyme inhibitors. For instance, derivatives of 4-(4-chlorobenzoyl)piperidine have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer.[7] This suggests that this compound could be a valuable starting point for the design of novel enzyme inhibitors targeting other enzymes with similar active site features.
dot
Caption: Potential applications of this compound.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting. It may be harmful if swallowed and can cause skin and eye irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with a well-defined set of physical and chemical properties that make it a versatile tool for synthetic chemists and drug discovery professionals. Its utility as a synthetic intermediate is established, and its potential as a scaffold for the development of novel therapeutic agents warrants further investigation. This technical guide provides a comprehensive foundation of its properties and handling, which will aid researchers in its effective and safe utilization in their scientific endeavors.
References
- 1. 2-(4-Chlorobenzyl)pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Chlorobenzoyl)pyridine, also known as (4-chlorophenyl)(pyridin-2-yl)methanone. The information herein is compiled to assist in the accurate identification, characterization, and quality control of this compound, which is of interest in synthetic and medicinal chemistry. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that a complete, publicly available, and detailed analysis of the spectroscopic data for this compound is limited. The data presented is compiled from available database entries and supplier information.
Table 1: Physical and Molecular Properties
| Property | Value | Reference |
| CAS Number | 6318-51-0 | [1][2] |
| Molecular Formula | C₁₂H₈ClNO | [1] |
| Molecular Weight | 217.65 g/mol | [1] |
| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone | [1] |
| Melting Point | 62.0 to 66.0 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
Table 2: ¹H NMR Spectral Data
Table 3: ¹³C NMR Spectral Data
Detailed and assigned ¹³C NMR data for this compound is not fully available in public databases. The spectrum is expected to show 10 distinct signals for the 12 carbon atoms, with some overlap possible for the carbons of the chlorophenyl ring.
Table 4: IR Spectroscopy Data
A detailed list of IR absorption peaks for this compound is not consistently reported. Key expected absorptions would include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1650-1680 |
| C-Cl (Aromatic) | 1090-1100 |
| C=N (Pyridine ring) | ~1580 |
| C=C (Aromatic rings) | 1400-1600 |
| C-H (Aromatic) | 3000-3100 |
Table 5: Mass Spectrometry Data
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the chlorine atom, the carbonyl group, and the two aromatic rings.
| m/z | Proposed Fragment |
| 217/219 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 189 | [M-CO]⁺ |
| 139 | [C₉H₄Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Data sourced from PubChem and is based on GC-MS analysis.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
The Ascendant Therapeutic Potential of 2-(4-Chlorobenzoyl)pyridine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a ubiquitous motif in medicinal chemistry, continues to yield compounds with significant biological activities. Among these, 2-(4-Chlorobenzoyl)pyridine and its derivatives have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth analysis of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.
One notable derivative, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9), has been shown to exert its anticancer effect by inducing apoptotic pathways in human colon cancer (HCT-116) cells.[1] Studies have revealed that these compounds can activate key proteins involved in apoptosis, including caspase-3, caspase-8, p21, p27, and p53.[1] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are also implicated in their mechanism.[1] Furthermore, some pyridine derivatives have been observed to induce cell cycle arrest at the G2/M phase, mediated by a p53-p21 pathway and the upregulation of JNK.[2]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various this compound derivatives and related compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative | HCT-116 | 0.52 | [2] |
| Pyridine Derivative | HepG-2 | 1.40 | [2] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | [3] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 | [3] |
| 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-pyrano[3,2-c]pyridine derivative (4-CP.P) | K562 (Leukemia) | 20 | [4] |
| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 (Melanoma) | 41.12 - 61.11 (range for TP1-TP7) | [5] |
| 2,4-Diaryl-5H-indeno[1,2-b]pyridine Derivative (6d) | MCF7 (Breast) | 4.34 | [6] |
| Nicotinonitrile Derivative (14a) | NCIH 460 (Lung) | 0.025 | [7] |
| Nicotinonitrile Derivative (14a) | RKOP 27 (Colon) | 0.016 | [7] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, this compound derivatives and related pyridine compounds have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in an era of increasing antimicrobial resistance.
The mechanism of their antimicrobial action is believed to involve the disruption of microbial membranes and the inhibition of essential cellular processes. The presence of a halogen, such as the chlorine atom in the 4-chlorobenzoyl moiety, often enhances the antimicrobial potency of these compounds.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine-3-carbonitrile Derivative (5m) | Staphylococcus aureus | 50 | [1] |
| Pyridine-3-carbonitrile Derivative (5m) | Candida albicans | 250 | [1] |
| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Enterococcus faecalis | 3.91 | [8] |
| N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamide (2h) | Gram-positive bacteria & MRSA | 2-7 | [8] |
| Pyridine Salt (51-56) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | [9] |
| Pyridine Salt (51-56) | A. niger, C. albicans, P. chrysogenum | 0.1 - 12 mM | [9] |
| Alkyl Pyridinol Derivative (EA-02-009) | S. aureus/MRSA | 0.5 - 1 | [10] |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caspase Activity Assay
Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates.[17][18][19]
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using a suitable lysis buffer to release the cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, add the cell lysate, the caspase-specific substrate, and the assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the active caspases in the lysate to cleave the substrate.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase activity.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are orchestrated through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Apoptosis Induction Pathway
The induction of apoptosis by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.
Experimental Workflow for Biological Activity Screening
A typical workflow for screening the biological activity of newly synthesized this compound derivatives involves a series of in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. ijrpc.com [ijrpc.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of 2-(4-Chlorobenzoyl)pyridine
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action of a chemical entity is paramount. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the biological activities of 2-(4-Chlorobenzoyl)pyridine. While primarily recognized as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries[1], emerging research on structurally similar compounds suggests a potential for direct biological activity, particularly in the realms of inflammation and oncology. This document collates the available data on related compounds to propose a putative mechanism of action for this compound and provides a framework for its experimental validation.
Core Compound Profile
This compound is a solid, white to light yellow crystalline powder with a molecular weight of 217.65 g/mol .[2] Its structure, featuring a pyridine ring linked to a 4-chlorobenzoyl group, is a common motif in various biologically active molecules.
| Property | Value | Reference |
| Molecular Formula | C12H8ClNO | [2] |
| Molecular Weight | 217.65 g/mol | [2] |
| CAS Number | 6318-51-0 | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 63-64 °C | [3] |
| Boiling Point | 160 °C at 0.6 Torr | [3] |
Postulated Biological Activity: Insights from Analogues
Direct studies on the specific biological targets of this compound are not extensively documented in current literature. However, analysis of structurally related compounds provides compelling evidence for potential mechanisms of action, primarily centered on enzyme inhibition and the modulation of key signaling pathways.
Inhibition of Inflammatory Enzymes
The 4-chlorophenyl moiety is a key feature in several known inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade. Research on pyridazinone derivatives bearing a 4-chlorophenyl group has demonstrated their potential as selective COX-2 inhibitors.[4][5][6] This suggests that this compound may exert anti-inflammatory effects through the inhibition of COX-2.
Furthermore, various heterocyclic compounds are known to inhibit lipoxygenase (LOX), another key enzyme in the inflammatory pathway.[7][8] The pyridine core of this compound could facilitate its interaction with the active site of LOX enzymes.
Hypothesized Enzyme Inhibition Profile:
| Target Enzyme | Predicted Activity | Rationale |
| Cyclooxygenase-2 (COX-2) | Inhibitor | Presence of 4-chlorophenyl moiety, a key pharmacophore in known COX-2 inhibitors.[4][5] |
| 5-Lipoxygenase (5-LOX) | Potential Inhibitor | Heterocyclic core, a common feature in LOX inhibitors.[7][8] |
| Cytochrome P450 (CYP) Isoforms | Modulator | A related compound, 4-(4-chlorobenzyl)pyridine, has been shown to induce and inhibit hepatic microsomal P450 enzymes.[9] |
Modulation of Cell Signaling Pathways in Cancer
A derivative of this compound, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9), has been shown to induce apoptosis in human colon cancer cells (HCT-116).[10][11] This activity is mediated through the activation of caspase-3, caspase-8, and the tumor suppressor protein p53, alongside the generation of reactive oxygen species (ROS).[10][11] This points towards a potential pro-apoptotic mechanism for this compound in cancer cells.
Furthermore, the NF-κB and MAPK signaling pathways are critical regulators of inflammation and cell survival and are often dysregulated in cancer.[12][13][14] The structural motifs within this compound suggest it could interfere with these pathways, contributing to both its potential anti-inflammatory and anticancer effects.
Proposed Signaling Pathways and Experimental Workflows
To elucidate the precise mechanism of action, a series of experimental investigations are proposed. The following diagrams, generated using the DOT language, outline the hypothesized signaling pathways and a general workflow for experimental validation.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating the mechanism of action.
Detailed Experimental Protocols
The following are generalized protocols for key experiments, based on standard methodologies cited for similar compounds.
Cell Viability (MTT) Assay
This protocol is adapted from the methodology used for the derivative 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride.[10]
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
COX-2 and 5-LOX Enzyme Inhibition Assays
Commercially available enzyme inhibition assay kits (e.g., from Cayman Chemical, Abcam) can be utilized. The general principle involves:
-
Reagent Preparation: Prepare assay buffers, substrates (e.g., arachidonic acid), and the test compound (this compound) at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the enzyme (COX-2 or 5-LOX), the test compound or a known inhibitor (positive control), and initiate the reaction by adding the substrate.
-
Detection: Measure the product formation over time using a plate reader at the appropriate wavelength as specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, cleaved caspase-3, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Future Directions and Conclusion
The structural characteristics of this compound and the biological activities of its analogues strongly suggest its potential as a modulator of key biological pathways involved in inflammation and cancer. The proposed experimental framework provides a clear path for elucidating its specific mechanism of action. Further research, including in vivo studies, will be crucial to fully understand its therapeutic potential. This whitepaper serves as a foundational guide to stimulate and direct future investigations into this promising compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 4-(4-chlorobenzyl)pyridine on rat hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Chlorophenyl 2-pyridyl ketone in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorophenyl 2-pyridyl ketone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on general chemical principles and outlines a detailed experimental protocol for the quantitative determination of its solubility in common laboratory solvents. This guide is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and development of this compound.
Physicochemical Properties of 4-Chlorophenyl 2-pyridyl ketone
A summary of the key physicochemical properties of 4-Chlorophenyl 2-pyridyl ketone, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is presented in Table 1. Understanding these properties is crucial for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈ClNO | [1] |
| Molecular Weight | 217.65 g/mol | [2] |
| Appearance | White to slightly pale yellow crystal/powder | |
| CAS Number | 6318-51-0 | [1][2] |
| Predicted LogP | 3.22 | [2] |
Qualitative Solubility Profile
Table 2: Predicted Qualitative Solubility of 4-Chlorophenyl 2-pyridyl ketone
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Insoluble / Very Slightly Soluble | The large nonpolar surface area of the chlorophenyl and pyridyl rings outweighs the polarity of the ketone and nitrogen atom. |
| Methanol | 5.1 | Soluble | The alcohol can hydrogen bond with the pyridine nitrogen and the ketone oxygen, and the methyl group provides some nonpolar character. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol's alkyl chain can interact with the nonpolar regions of the molecule. |
| Acetone | 5.1 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar ketone group. |
| Acetonitrile | 5.8 | Soluble | Its dipolar nature makes it a good solvent for moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | Very Soluble | A nonpolar aprotic solvent that should readily dissolve the compound due to favorable van der Waals interactions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of 4-Chlorophenyl 2-pyridyl ketone.
Objective: To determine the equilibrium solubility of 4-Chlorophenyl 2-pyridyl ketone in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
4-Chlorophenyl 2-pyridyl ketone (purity > 97%)[1]
-
Selected solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, DMSO
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Chlorophenyl 2-pyridyl ketone to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible undissolved solid.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of 4-Chlorophenyl 2-pyridyl ketone.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as a structured workflow.
References
Unveiling the Therapeutic Potential of 2-(4-Chlorobenzoyl)pyridine: A Technical Overview of its Role as a Versatile Synthetic Intermediate
For Immediate Release
Shanghai, China – December 28, 2025 – While direct therapeutic targets of the chemical compound 2-(4-Chlorobenzoyl)pyridine remain largely undocumented in publicly available scientific literature, its significance in drug discovery and development is paramount. This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound as a key building block in the synthesis of a diverse range of biologically active molecules. The focus will be on the therapeutic targets of the derivatives synthesized from this versatile pyridine compound.
Introduction: The Pivotal Role of a Synthetic Intermediate
This compound, also known by its IUPAC name (4-chlorophenyl)(pyridin-2-yl)methanone, is a chemical compound characterized by a pyridine ring linked to a 4-chlorobenzoyl group. While direct evidence of its interaction with specific biological targets is scarce, its value lies in its role as a precursor for more complex molecules with demonstrated therapeutic potential. Its chemical structure offers multiple reactive sites, making it an ideal starting point for the synthesis of novel compounds with anti-inflammatory, antimicrobial, and analgesic properties.[1]
Therapeutic Areas of Interest for this compound Derivatives
The primary therapeutic relevance of this compound is realized through the biological activities of the compounds synthesized from it. These derivatives have shown promise in several key therapeutic areas.
Anti-inflammatory and Analgesic Agents
The 4-chlorobenzoyl moiety is a common feature in a variety of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. The pyridine ring, also prevalent in many biologically active compounds, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of these two structural features in this compound makes it a valuable starting material for the development of novel anti-inflammatory and analgesic drugs.[1]
Antimicrobial Agents
Pyridine-containing compounds have a long history of use as antimicrobial agents. The incorporation of a halogenated phenyl group, such as the 4-chlorophenyl group in this compound, can enhance the antimicrobial efficacy of these compounds. Research on various pyridine derivatives has demonstrated their activity against a range of bacterial and fungal pathogens.[2]
Potential in Oncology
While direct studies on this compound in cancer are lacking, a structurally related pyridopyrimidine derivative has been identified as an inhibitor of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and is considered a promising therapeutic target. This finding suggests that derivatives of this compound could be explored for their potential as anticancer agents, particularly as kinase inhibitors.
Experimental Protocols for Target Identification and Validation
Although no specific targets for this compound have been reported, the following are standard experimental protocols that would be employed to identify and characterize the therapeutic targets of its derivatives.
Target Identification using Affinity-Based Methods
Workflow for Target Identification
Methodology:
-
Immobilization: The this compound derivative is chemically coupled to a solid support, such as agarose or magnetic beads.
-
Cell Lysate Incubation: The immobilized compound is incubated with a cell lysate or tissue homogenate containing a complex mixture of proteins.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of varying stringency.
-
Elution: Specifically bound proteins are eluted from the solid support, often by changing the pH, ionic strength, or by adding a competing ligand.
-
Protein Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identified using mass spectrometry (e.g., LC-MS/MS).
Target Validation using Biochemical and Cellular Assays
Once a potential target is identified, its interaction with the compound needs to be validated using orthogonal assays.
Signaling Pathway Perturbation Analysis
Methodology:
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity is measured in the presence and absence of the compound to determine inhibitory constants such as IC50 or Ki values.
-
Receptor Binding Assays: For receptor targets, competitive binding assays are performed using a radiolabeled or fluorescently tagged known ligand to determine the binding affinity (Kd or Ki) of the compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of the target protein upon compound binding.
-
Western Blotting: The phosphorylation status or expression level of downstream signaling molecules is analyzed in cells treated with the compound to confirm its on-target effect.
Quantitative Data on Derivatives of Related Structures
| Compound | Target | IC50 (nM) | Percent Inhibition (%) |
| 2-(6-(4-Chlorophenyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetohydrazide | PIM-1 Kinase | 8.4 | 98.8 |
| Staurosporine (Control) | PIM-1 Kinase | 16.7 | 95.6 |
| Table 1: Inhibitory activity of a pyridopyrimidine derivative against PIM-1 kinase.[3] |
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a wide array of potential therapeutic agents. While the direct biological targets of this compound are yet to be elucidated, the demonstrated efficacy of its derivatives in areas such as inflammation, infectious diseases, and oncology highlights the importance of this chemical scaffold. Future research should focus on the systematic synthesis and screening of novel derivatives of this compound to identify direct biological targets and to develop new and effective therapeutic agents. High-throughput screening campaigns coupled with modern target identification technologies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Benzoylpyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoylpyridines represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile scaffold has been the foundation for a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide delves into the discovery and rich history of substituted benzoylpyridines, offering a comprehensive overview of their synthesis, mechanisms of action, and clinical applications.
Early Discoveries and Synthetic Evolution
The core structure of benzoylpyridine, a simple aromatic ketone, has been known for over a century. However, its potential as a pharmacophore was not fully realized until the mid-20th century with the advent of systematic drug discovery programs. Initially, 2-benzoylpyridine was primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, antiviral agents, and anti-inflammatory drugs. Its chemical properties, such as the ability to undergo condensation, reduction, and oxidation reactions, made it a valuable building block for more complex molecules.
The synthesis of substituted benzoylpyridines has evolved significantly over the years, with numerous methods being developed to introduce a wide range of functional groups onto both the benzoyl and pyridine rings. These synthetic strategies have been crucial in exploring the structure-activity relationships (SAR) of this class of compounds.
Key Synthetic Methodologies
Several innovative synthetic routes have been established to afford substituted benzoylpyridines with high yields and functional group tolerance. A modular approach often involves the coupling of pre-functionalized benzoyl and pyridine precursors.
One notable method is the reductive arylation strategy, which combines an aryl aldehyde and a cyanopyridine in a reductive arylation reaction, followed by oxidation of the resulting secondary alcohol to yield the desired bisaryl ketone. This modular route allows for the synthesis of a variety of substituted benzoylpyridines.
Another versatile approach involves the remodeling of (aza)indole or benzofuran skeletons. This ring cleavage methodology facilitates the synthesis of 2-alkyl/aryl 3-electron-withdrawing group-substituted 5-aminoaryl/phenol pyridines from 3-formyl (aza)indoles/benzofurans. This method has proven robust, with the successful synthesis of a large number of derivatives.
More recent advancements include a copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This process involves an N-iminative cross-coupling, electrocyclization of the resulting 3-azatriene, and subsequent air oxidation to produce highly substituted pyridines.
A one-step oxidation method for synthesizing 2-benzoylpyridine from phenyl(pyridine-2-yl)methanol using an ionic hydride as a catalyst and dry air or oxygen as the oxidizing agent has also been reported, achieving high yields under mild conditions.
Mechanism of Action and Biological Activities
The biological activity of substituted benzoylpyridines is highly dependent on the nature and position of the substituents on both aromatic rings. This has allowed for the fine-tuning of their pharmacological profiles to target a variety of biological pathways.
Enzyme Inhibition
A significant area of research has focused on the development of substituted benzoylpyridines as enzyme inhibitors. For instance, specific benzoylpyridines and benzophenones have been synthesized and evaluated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. The oral activity of these compounds was found to be highly dependent on their substitution pattern.
One of the most prominent examples of a natural product with a related core structure that has profoundly impacted the field of kinase inhibition is Staurosporine . Originally isolated in 1977 from the bacterium Streptomyces staurosporeus, staurosporine is a potent, broad-spectrum protein kinase inhibitor. It functions by competing with ATP for its binding site on a wide range of kinases, thereby disrupting cellular signaling pathways involved in cell growth, proliferation, and survival. While its lack of specificity has limited its clinical use, it remains an invaluable research tool for studying kinase-mediated signaling and inducing apoptosis.
The study of staurosporine and its derivatives has provided crucial insights into the design of more selective kinase inhibitors.
Anticancer Activity
The antiproliferative properties of substituted benzoylpyridines and related benzophenone analogs have been extensively investigated. Certain substituted benzophenones have demonstrated significant anti-tumor and pro-apoptotic effects in cancer cell lines. The pyridine nucleus is a common feature in many anticancer drugs, and its incorporation into the benzoylpyridine scaffold has yielded promising results. For example, platinum(II) complexes with 2-benzoylpyridine have been shown to induce DNA damage, S-phase arrest, and apoptosis in cancer cells.
Clinical Applications and Case Studies
The therapeutic potential of substituted benzoylpyridines is highlighted by the development of several drug candidates, with some progressing to clinical trials.
CEP-1347 (KT7691): A Mixed-Lineage Kinase Inhibitor
A notable example is CEP-1347 , a semi-synthetic derivative of the natural product K-252a, which itself is related to staurosporine. CEP-1347 is an inhibitor of mixed-lineage kinases (MLKs), which are key regulators of apoptotic neuronal death. It was initially developed for the treatment of Parkinson's disease with the aim of preventing neuronal death.
Phase 2/3 clinical trials were conducted to assess the safety, tolerability, and efficacy of CEP-1347 in patients with early Parkinson's disease. While the compound was found to be safe and well-tolerated, it ultimately failed to demonstrate efficacy in delaying the progression of the disease.
Despite its failure in Parkinson's disease trials, the story of CEP-1347 did not end there. Researchers have since repositioned it as a potential anti-cancer stem cell drug. In vitro studies have shown that CEP-1347 can induce differentiation and inhibit the self-renewal of cancer stem cells from various cancers at clinically relevant concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for representative substituted benzoylpyridines and related kinase inhibitors.
Table 1: In Vitro Activity of p38α MAP Kinase Inhibitors
| Compound | Structure | p38α IC50 (nM) |
| 10b | 1,1-dimethylpropynylamine substituted benzophenone | 14 |
| 17b | Pyridinoyl substituted benzimidazole | 21 |
Table 2: In Vitro Inhibitory Activity of Staurosporine against Various Protein Kinases
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 2.7 |
| Protein Kinase A (PKA) | 15 |
| Protein Kinase G (PKG) | 18 |
| Phosphorylase kinase | 3 |
| S6 kinase | 5 |
| Myosin light chain kinase (MLCK) | 21 |
| CAM PKII | 20 |
| cdc2 | 9 |
| v-Src | 6 |
| Lyn | 20 |
| c-Fgr | 2 |
| Syk | 16 |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of substituted benzoylpyridines are extensive and varied. Below are generalized outlines for key experimental procedures cited in the literature.
General Procedure for Reductive Arylation and Oxidation to Synthesize Benzoylpyridines[2]
-
Reductive Arylation: A mixture of an aryl aldehyde and a cyanopyridine is subjected to a reductive arylation reaction. This step typically involves a reducing agent and a catalyst under controlled temperature and atmospheric conditions.
-
Oxidation: The resulting secondary alcohol product from the first step is then oxidized to the corresponding ketone (the benzoylpyridine). Common oxidizing agents are employed in a suitable solvent.
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the final substituted benzoylpyridine.
General Protocol for Kinase Inhibition Assay (e.g., for Staurosporine)[17]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris/malate), a divalent cation (e.g., CaCl₂), a phospholipid cofactor (e.g., phosphatidylserine), the purified protein kinase, and a radiolabeled ligand (e.g., [³H]PDBu for PKC).
-
Inhibitor Addition: Various concentrations of the inhibitor (e.g., Staurosporine) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.
-
Separation and Detection: The amount of bound radiolabeled ligand is determined by separating the kinase-ligand complex from the unbound ligand, often through filtration, followed by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Future Directions
The journey of substituted benzoylpyridines from simple chemical intermediates to complex therapeutic agents is a testament to the power of medicinal chemistry. The modularity of their synthesis allows for the creation of vast chemical libraries, which, when coupled with high-throughput screening, will undoubtedly lead to the discovery of novel drug candidates. The story of CEP-1347 also highlights the potential for drug repositioning, where failed drugs for one indication may find new life in treating other diseases. Future research will likely focus on developing more selective and potent substituted benzoylpyridines, particularly as kinase inhibitors and anticancer agents, with improved pharmacokinetic and safety profiles. The rich history of this scaffold suggests that it will continue to be a source of inspiration for drug discovery for years to come.
2-(4-Chlorobenzoyl)pyridine safety, handling, and GHS information
An In-depth Technical Guide to the Safety, Handling, and GHS Information for 2-(4-Chlorobenzoyl)pyridine
This document provides a comprehensive overview of the safety, handling, and Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information compiled is based on publicly available safety data sheets and chemical databases.
GHS Hazard Identification
This compound is classified as hazardous under the GHS. The primary hazards are related to irritation and potential acute toxicity if swallowed.[1][2][3][4]
Table 1: GHS Classification | Category | Information | | :--- | :--- | | Pictogram |
[2][4] | | Signal Word | Warning [1][2][3][4] | | Hazard Statements | H315: Causes skin irritation.[1][2][3][4]H319: Causes serious eye irritation.[1][3][4]H302: Harmful if swallowed.[1] | | Precautionary Statements | Prevention: P264: Wash skin thoroughly after handling.[1][4]P270: Do not eat, drink or smoke when using this product.[1]P280: Wear protective gloves/eye protection/face protection.[1][2][4]Response: P301+P317: IF SWALLOWED: Get medical help.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]P332+P313: If skin irritation occurs: Get medical advice/attention.[2]P337+P313: If eye irritation persists: Get medical advice/attention.[2][4]P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]Disposal: P501: Dispose of contents/container in accordance with local regulations.[3] |
Physical and Chemical Properties
Key physical and chemical properties are summarized below. This data is essential for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₈ClNO | [1][2] |
| Molecular Weight | 217.65 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Physical State | Solid (at 20°C) | [2] |
| Melting Point | 62.0 to 66.0 °C | [2] |
| Boiling Point | 160 °C @ 0.6 mmHg | [2] |
| Solubility | Soluble in Methanol | [2] |
| CAS Number | 6318-51-0 |[1][2] |
Toxicological Information
Detailed toxicological studies on this compound are limited. The GHS classification is based on available data and structural analogies.
Table 3: Summary of Toxicological Hazards
| Hazard Class | Category | Notes |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (33.3% of notifications) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values were found in the reviewed literature.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and risk.
Handling:
-
Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended.[5][6]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5][7]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[3][5]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
Storage:
-
Store in a tightly closed, properly labeled container.[3][5]
-
Keep in a cool, dry, and dark place.[2][5] A storage temperature of <15°C is recommended.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
Table 4: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item and Specifications |
|---|---|
| Engineering Controls | Use in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Safety shower and eye wash station should be available.[5] |
| Eye/Face Protection | Wear tightly fitting safety goggles or safety glasses with side-shields.[3][5] A face shield may be necessary for tasks with a high splash risk.[5][9] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile gloves.[5][9] Inspect gloves before use and change them frequently or immediately upon contamination.[8][9] |
| Skin and Body Protection | Wear a laboratory coat and protective clothing to prevent skin exposure.[3][5] Closed-toe shoes are mandatory.[9] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved dust respirator or an air-purifying respirator with appropriate cartridges.[5][6] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. Seek medical attention if symptoms persist or are severe.
Table 5: First Aid Procedures
| Exposure Route | First Aid Instructions |
|---|---|
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][10] If symptoms occur, get medical attention.[10] |
| Skin Contact | Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] If skin irritation occurs or persists, get medical advice/attention.[2][3] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses, if present and easy to do, and continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth thoroughly with water.[3][10] Do NOT induce vomiting.[3][12] Get medical advice/attention if you feel unwell.[5][10] |
Fire Fighting Measures
Table 6: Fire Fighting Information
| Category | Details |
|---|---|
| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][5][12] |
| Specific Hazards from Combustion | Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5][10] |
| Protective Equipment for Firefighters | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][10][12] |
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Evacuate non-essential personnel from the area.[13] Wear the appropriate level of PPE as described in Section 5 to prevent contact with the skin and eyes and inhalation of dust.[5]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5]
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, taking care not to create dust.[5] Dampening the material with a suitable solvent like ethanol may be an option to reduce dust generation.[14] Place the collected material into a sealed, labeled container for hazardous waste disposal.[5][13] Following collection, decontaminate the spill area with a suitable solvent followed by soap and water.[14]
Experimental Protocols
Detailed experimental protocols for the determination of toxicological properties (e.g., OECD test guidelines for acute oral toxicity or skin irritation) for this compound were not available in the public domain resources accessed for this guide. Toxicological classifications are typically derived from data submitted by manufacturers and importers to regulatory agencies. Researchers should consult specialized toxicology databases or commission studies if detailed experimental data is required for their specific application.
References
- 1. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6318-51-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 6318-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. media.hiscoinc.com [media.hiscoinc.com]
- 13. nj.gov [nj.gov]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to 2-(4-Chlorobenzoyl)pyridine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)pyridine, a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, synthesis, and significant applications, with a focus on its role in the production of prominent antihistaminic agents. Experimental protocols and synthetic pathways are provided to support research and development in medicinal chemistry and drug discovery.
Chemical Identity and Synonyms
For an effective literature search, a comprehensive list of synonyms and identifiers for this compound is essential. The compound is systematically known by its IUPAC name, (4-chlorophenyl)(pyridin-2-yl)methanone.[1][2][3] A variety of other names and registry numbers are used in chemical databases and commercial listings.
| Identifier Type | Identifier | Source |
| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone | [1][2] |
| CAS Number | 6318-51-0 | [1][2][3][4] |
| PubChem CID | 80594 | [1][2] |
| Molecular Formula | C12H8ClNO | [2][3][4] |
| Molecular Weight | 217.65 g/mol | [2][3][4] |
| Synonym | (4-Chlorophenyl) 2-pyridyl ketone | [1][2] |
| Synonym | 2-(p-chlorobenzoyl)pyridine | [1][2] |
| Synonym | 4-Chlorophenyl 2-pyridyl ketone | [5] |
| Synonym | Carbinoxamine Related Compound A | [4] |
| InChI Key | KHXSJSBQIWAIEG-UHFFFAOYSA-N | [1] |
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate primarily utilized in the pharmaceutical and agrochemical industries.[5] Its key application lies in serving as a precursor for the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is a crucial building block for the antihistamines Carbinoxamine and Bepotastine.[5]
Experimental Protocols: Synthesis of Pharmaceutical Agents
The primary utility of this compound is demonstrated in its conversion to more complex, biologically active molecules. Detailed below are experimental protocols for its use in the synthesis of Carbinoxamine and Bepotastine.
Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol: A Precursor to Bepotastine
A critical step in the synthesis of Bepotastine is the enantioselective reduction of this compound to its corresponding chiral alcohol.
Reaction: Asymmetric Hydrogenation
Materials:
-
This compound ((4-chlorophenyl)(pyridin-2-yl)methanone)
-
Isopropanol
-
Toluene
-
Chiral Ruthenium Catalyst (e.g., (R,R)-DIOPRuCl2(R)-Me-BIMAH)
-
Potassium tert-butoxide
-
Hydrogen gas
-
Argon gas
Procedure:
-
In a 5L autoclave under an argon atmosphere, charge 400g of (4-chlorophenyl)(pyridin-2-yl)methanone.
-
Add 1L of isopropanol and 2L of toluene to the autoclave.
-
Bubble argon through the solution for 30 minutes for degassing.
-
Under the argon atmosphere, add 100mg of the chiral ruthenium catalyst.
-
Add 6g of potassium tert-butoxide.
-
Seal the autoclave and replace the argon atmosphere with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 35 atm.
-
Stir the reaction at 35°C. The reaction progress can be monitored by the drop in pressure.
-
After approximately 4 hours, when the pressure stabilizes, the reaction is complete.
-
The product, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, can be analyzed for conversion rate and enantiomeric excess (ee) using Gas Chromatography (GC). A typical conversion rate is >99% with an ee value of >98%.[6]
Synthesis of Carbinoxamine
Carbinoxamine can be synthesized from a derivative of this compound through a multi-step process. A key transformation involves the α-C(sp3)–H 2-pyridylation of an ether.[7] A more traditional synthesis involves the reduction of this compound to (4-chlorophenyl)(pyridin-2-yl)methanol, followed by etherification.
Step 1: Reduction of this compound
This step is analogous to the synthesis of the Bepotastine precursor but may not require enantioselective reduction depending on the desired final product (racemic or a specific enantiomer).
Step 2: Williamson Etherification to form Carbinoxamine This reaction involves the coupling of (4-chlorophenyl)(pyridin-2-yl)methanol with 2-chloro-N,N-dimethylethylamine.[8]
Materials:
-
(S)-(4-chlorophenyl)-2-pyridinemethanol
-
2-chloro-N,N-dimethylethylamine
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve (S)-(4-chlorophenyl)-2-pyridinemethanol in the anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at 0°C.
-
Allow the mixture to stir for a specified time to form the alkoxide.
-
Add 2-chloro-N,N-dimethylethylamine and allow the reaction to proceed, potentially with heating.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield S-Carbinoxamine.[8]
Quantitative Data
The available scientific literature primarily focuses on this compound as a synthetic intermediate. As such, there is a notable scarcity of published quantitative data regarding its intrinsic biological activity, such as IC50 values, enzyme inhibition constants, or detailed pharmacokinetic profiles. Its value is predominantly defined by its efficient conversion to biologically active end-products.
Signaling Pathways and Mechanism of Action
Direct modulation of signaling pathways by this compound has not been reported in the reviewed literature. The biological effects associated with this chemical scaffold are realized through its conversion into active pharmaceutical ingredients. For instance, Carbinoxamine, synthesized from this intermediate, acts as a histamine H1 receptor antagonist.[9] Bepotastine also functions as a non-sedating H1-antagonist with anti-inflammatory properties. The mechanism of action of these downstream products involves the competitive inhibition of histamine binding to its receptor, thereby mitigating allergic responses.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways discussed.
Caption: Asymmetric synthesis of the chiral alcohol precursor for Bepotastine.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. dev.klivon.com [dev.klivon.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104774174A - Asymmetric synthesis method of S-carbinoxamine - Google Patents [patents.google.com]
- 9. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-Chlorobenzoyl)pyridine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(4-Chlorobenzoyl)pyridine, a key intermediate in the preparation of various pharmaceutical compounds. Two primary synthetic methodologies are presented: the oxidation of 2-(p-chlorobenzyl)pyridine and a Grignard reaction involving 2-cyanopyridine. These protocols are intended to offer a comprehensive guide for laboratory-scale synthesis.
Introduction
This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a valuable building block in medicinal chemistry. Its structural motif is present in a number of active pharmaceutical ingredients. The reliable and efficient synthesis of this ketone is therefore of significant interest. This application note details two robust methods for its preparation, providing experimental procedures, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Data Presentation
The following table summarizes the quantitative data for the two primary synthesis protocols described in this document.
| Parameter | Protocol 1: Oxidation of 2-(p-Chlorobenzyl)pyridine | Protocol 2: Grignard Reaction with 2-Cyanopyridine |
| Starting Materials | 2-(p-Chlorobenzyl)pyridine, Sodium Dichromate or Potassium Permanganate | 4-Chlorobromobenzene, Magnesium, 2-Cyanopyridine |
| Key Reagents | Acetic Acid or Water | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 3-4 hours | 2-3 hours |
| Reaction Temperature | 85-100°C (Reflux) | -5°C to Room Temperature |
| Purification Method | Recrystallization | Column Chromatography or Recrystallization |
| Reported Yield | High | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine
This protocol describes the oxidation of the methylene bridge of 2-(p-chlorobenzyl)pyridine to a ketone functionality. Two common oxidizing agents for this transformation are sodium dichromate and potassium permanganate.
Method A: Using Sodium Dichromate
Materials:
-
2-(p-Chlorobenzyl)pyridine
-
Sodium dichromate (Na₂Cr₂O₇)
-
Glacial acetic acid
-
Water
-
Ligroin (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 101 g (0.5 mol) of 2-(p-chlorobenzyl)-pyridine in 450 ml of glacial acetic acid.[1]
-
To the stirred solution, add 164 g (0.55 mol) of sodium dichromate.[1]
-
Heat the mixture to reflux and maintain for 3 hours. The solution will turn a dark green color.[1]
-
After cooling to room temperature, pour the reaction mixture into 1500 ml of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Air-dry the collected solid.
-
For further purification, recrystallize the crude product from ligroin to yield white microprisms of this compound.[1] The reported melting point is 62-64°C.[1]
Method B: Using Potassium Permanganate
Materials:
-
2-(p-Chlorobenzyl)pyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Methanol
-
Ethyl acetate
-
Petroleum ether (for recrystallization)
Procedure:
-
To a reaction vessel, add 25 g of 2-(p-chlorobenzyl)pyridine and 100 ml of water. Heat the mixture to 85°C with stirring.[2][3]
-
In portions, add 30 g of potassium permanganate, ensuring the reaction temperature does not exceed 95°C.[2][3]
-
Maintain the reaction mixture at 85-95°C for 4 hours.[2]
-
After the incubation period, add 1 ml of methanol to quench any excess potassium permanganate and stir for an additional 10 minutes.[2]
-
Cool the mixture to 60°C and add 75 ml of ethyl acetate. Continue cooling to 30°C and perform suction filtration to remove manganese dioxide.[2][3]
-
Separate the organic layer from the filtrate. Wash the oil layer with a suitable washing solution and extract the aqueous layer with 50 ml of ethyl acetate.[3]
-
Combine the organic layers and concentrate under reduced pressure to remove the ethyl acetate.[2][3]
-
To the residue, add 100 ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to induce crystallization.[2]
-
Filter the solid, wash the filter cake with petroleum ether, and dry to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.[2]
Protocol 2: Synthesis via Grignard Reaction with 2-Cyanopyridine
This protocol involves the formation of a Grignard reagent from 4-chlorobromobenzene, followed by its reaction with 2-cyanopyridine to form an imine intermediate, which is then hydrolyzed to the desired ketone.
Materials:
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
2-Cyanopyridine
-
Aqueous acid (e.g., 3M HCl) for work-up
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a crystal of iodine to initiate the reaction.
-
Cover the magnesium with anhydrous THF.
-
In the dropping funnel, dissolve 4-chlorobromobenzene in anhydrous THF.
-
Add a small portion of the 4-chlorobromobenzene solution to the magnesium. The reaction is initiated by observing bubbling and a gentle reflux.
-
Once initiated, add the remaining 4-chlorobromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the freshly prepared Grignard reagent solution to -5°C in an ice-salt bath.[4]
-
Dissolve 2-cyanopyridine in anhydrous THF and add it dropwise to the cooled and stirred Grignard reagent solution.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of aqueous acid (e.g., 3M HCl) until the intermediate imine is hydrolyzed and the solids dissolve.[2]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water and then brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two synthesis protocols.
Caption: Workflow for the synthesis of this compound via oxidation.
References
The Strategic Role of 2-(4-Chlorobenzoyl)pyridine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(4-Chlorobenzoyl)pyridine is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a pyridine ring linked to a 4-chlorobenzoyl group, makes it a valuable building block for creating complex molecules with significant therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the first-generation antihistamine, Carbinoxamine.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₈ClNO[1][2] |
| Molecular Weight | 217.65 g/mol [1][2] |
| CAS Number | 6318-51-0[1] |
| Appearance | White to light yellow powder or crystals[3] |
| Melting Point | 62.0 to 66.0 °C[3] |
| Boiling Point | 160 °C at 0.6 mmHg[3] |
| Solubility | Soluble in methanol[3] |
| Synonyms | (4-chlorophenyl)(pyridin-2-yl)methanone, 4-Chlorophenyl 2-pyridyl ketone[1][3] |
Application in the Synthesis of Carbinoxamine
This compound is a key starting material in a common industrial synthesis of Carbinoxamine, a first-generation ethanolamine antihistamine. The synthesis is a two-step process involving the reduction of the ketone functionality, followed by an etherification reaction.
Experimental Workflow for Carbinoxamine Synthesis
Caption: Synthesis of Carbinoxamine from this compound.
Experimental Protocols
Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Reduction
This protocol details the reduction of this compound to its corresponding alcohol, a critical intermediate for Carbinoxamine synthesis.
Materials:
-
This compound (ketone)
-
Methanol
-
Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)[4]
-
Water
-
Dichloromethane
Procedure:
-
Dissolve 20g of this compound in 50ml of methanol and cool the solution to 20°C in an ice-water bath.[4]
-
Add 1.7g of potassium borohydride in portions, ensuring the temperature remains below 40°C.[4]
-
Stir the mixture for 30 minutes, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, remove the methanol under reduced pressure.[4]
-
Add 100ml of water and 50ml of dichloromethane to the residue and stir for 30 minutes.[4]
-
Separate the layers and extract the aqueous layer twice with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (4-chlorophenyl)(pyridin-2-yl)methanol.[4]
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Potassium Borohydride (KBH₄) |
| Solvent | Methanol |
| Reported Yield | Approximately 97%[4] |
Step 2: Synthesis of Carbinoxamine via Etherification
This protocol describes the conversion of (4-chlorophenyl)(pyridin-2-yl)methanol to Carbinoxamine.
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
2-(dimethylamino)ethyl chloride
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In an inert atmosphere, dissolve (4-chlorophenyl)(pyridin-2-yl)methanol in anhydrous THF.[5]
-
Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise to form the alkoxide.[5]
-
Add 2-(dimethylamino)ethyl chloride to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[5]
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with water, dry over an anhydrous salt, and concentrate under reduced pressure to obtain Carbinoxamine.
Mechanism of Action: Histamine H1 Receptor Signaling Pathway
Carbinoxamine functions as a first-generation antihistamine by acting as an inverse agonist at the histamine H1 receptor. This action blocks the downstream signaling cascade initiated by histamine binding.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Carbinoxamine.
The binding of histamine to the H1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[6][7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to the physiological symptoms of an allergic reaction. Carbinoxamine competitively blocks the H1 receptor, thereby inhibiting this signaling pathway and alleviating allergic symptoms.[8]
References
- 1. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.klivon.com [dev.klivon.com]
- 3. This compound | 6318-51-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-(4-Chlorobenzoyl)pyridine in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the use of 2-(4-chlorobenzoyl)pyridine as a key intermediate in the development of novel agrochemicals. The information is intended to guide researchers in synthesizing and evaluating new potential fungicides, herbicides, and insecticides.
Introduction
This compound is a versatile chemical intermediate widely utilized in the synthesis of bioactive molecules for both the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring linked to a chlorobenzoyl group, provides a valuable scaffold for the development of new crop protection agents. The pyridine moiety is a common feature in a variety of commercialized pesticides, suggesting its importance in conferring biological activity.[3] This document outlines the potential applications of this compound in creating new agrochemicals and provides detailed protocols for their synthesis and biological evaluation.
Potential Agrochemical Applications
Derivatives of this compound have the potential to be developed into a range of agrochemicals, including fungicides, herbicides, and insecticides. The specific biological activity is determined by the functional groups appended to the core structure.
Table 1: Potential Agrochemical Classes and Modes of Action for Derivatives of this compound
| Agrochemical Class | Potential Mode of Action |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI): Many pyridine-containing fungicides act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy supply. This is a well-established target for a broad range of fungal pathogens.[4][5] |
| Herbicides | Auxin Mimicry: Pyridine-based herbicides can mimic the natural plant hormone auxin. This leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. This mode of action provides selectivity, as grasses are generally less affected.[6][7] |
| Insecticides | Chitin Synthesis Inhibition: Modification of the this compound structure could lead to compounds that interfere with the synthesis of chitin, a crucial component of the insect exoskeleton. This disruption of the molting process is a key target for insect growth regulators.[8] Another potential target is the nicotinic acetylcholine receptor (nAChR), a common target for neonicotinoid insecticides which often contain a pyridine ring. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of novel agrochemicals derived from this compound.
A common method for the synthesis of this compound is the oxidation of 2-(p-chlorobenzyl)pyridine.[9]
Protocol 3.1.1: Oxidation of 2-(p-chlorobenzyl)pyridine
Materials:
-
2-(p-chlorobenzyl)pyridine
-
Sodium dichromate
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve 2-(p-chlorobenzyl)pyridine (0.5 mol) in glacial acetic acid (450 ml) in a suitable reaction vessel equipped with a reflux condenser and a stirrer.
-
To the stirred solution, add sodium dichromate (0.55 mol).
-
Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark green.
-
After cooling, pour the reaction mixture into cold water (1500 ml).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and air dry to yield this compound.
This protocol describes a hypothetical synthesis of a succinate dehydrogenase inhibitor (SDHI) fungicide from this compound, inspired by the structure of boscalid.[4]
Protocol 3.2.1: Synthesis of a 2-chloro-N-(substituted phenyl)nicotinamide derivative
Materials:
-
This compound
-
Thionyl chloride
-
A substituted 2-aminobiphenyl (e.g., 2-amino-4'-chlorobiphenyl)
-
Anhydrous toluene
-
Triethylamine
Procedure:
-
Chlorination of the pyridine ring: Treat this compound with a chlorinating agent like phosphorus pentachloride or thionyl chloride to introduce a chlorine atom at a suitable position on the pyridine ring, yielding a 2-chloro-nicotinoyl chloride derivative. This step is a hypothetical modification and would require specific reaction conditions to be developed.
-
Amide formation: In a separate flask, dissolve the substituted 2-aminobiphenyl in anhydrous toluene.
-
Add triethylamine to the solution to act as a base.
-
Slowly add the 2-chloro-nicotinoyl chloride derivative to the aminobiphenyl solution with stirring.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final fungicide derivative.
This protocol is for determining the half-maximal effective concentration (EC50) of a test compound against a fungal pathogen using a mycelial growth inhibition assay.[5][10]
Protocol 3.3.1: Mycelial Growth Inhibition Assay
Materials:
-
Pure culture of a target fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Prepare a series of dilutions of the test compound.
-
Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.[11][12]
This protocol describes a method for evaluating the herbicidal activity of a test compound on whole plants.[13][14]
Protocol 3.4.1: Post-emergence Herbicide Bioassay
Materials:
-
Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus) and a tolerant grass species (e.g., Zea mays)
-
Potting soil
-
Pots or trays
-
Test compound formulated as a sprayable solution
-
Laboratory sprayer
Procedure:
-
Sow the seeds of the test plants in pots filled with potting soil and grow them in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
When the plants have reached the 2-4 true leaf stage, prepare a series of dilutions of the test compound in a suitable formulation (including a surfactant).
-
Apply the different concentrations of the test compound to the plants using a laboratory sprayer, ensuring even coverage. A control group should be sprayed with the formulation blank (without the test compound).
-
Return the plants to the greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) over a period of 14-21 days.
-
Assess the herbicidal effect by visual rating on a scale of 0 (no effect) to 100 (complete kill) or by measuring the fresh or dry weight of the above-ground biomass.
-
Calculate the half-maximal inhibitory concentration (IC50) or the dose required for a certain level of control (e.g., GR50, the dose for 50% growth reduction).
This protocol outlines a method for assessing the insecticidal activity of a test compound against a model insect pest.[15][16]
Protocol 3.5.1: Contact and Ingestion Bioassay
Materials:
-
A culture of a target insect pest (e.g., larvae of Spodoptera exigua)
-
Artificial diet for the insect
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Micro-applicator or sprayer
-
Ventilated containers
Procedure:
-
Prepare a series of dilutions of the test compound in the chosen solvent.
-
Contact toxicity: Apply a small, defined volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with the solvent only.
-
Ingestion toxicity: Incorporate the test compound into the artificial diet at various concentrations.
-
Place the treated insects (for contact toxicity) or untreated insects (for ingestion toxicity) individually in ventilated containers with a small amount of the appropriate diet.
-
Maintain the containers under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).
-
Record the mortality at 24, 48, and 72 hours after treatment.
-
Calculate the lethal dose for 50% of the population (LD50) for contact toxicity or the lethal concentration for 50% of the population (LC50) for ingestion toxicity using probit analysis.
Visualizations
The following diagrams illustrate key concepts in the development of agrochemicals from this compound.
Caption: General synthetic workflow for derivatizing this compound.
Caption: Hypothetical signaling pathway for an SDHI fungicide derivative.
Caption: Logical workflow for the screening and identification of lead agrochemical compounds.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clopyralid - Wikipedia [en.wikipedia.org]
- 7. Picloram - Wikipedia [en.wikipedia.org]
- 8. Dissecting the manipulation of lufenuron on chitin synthesis in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Chlorobenzyl)pyridine | 4350-41-8 [chemicalbook.com]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyzeseeds.com [analyzeseeds.com]
- 15. scribd.com [scribd.com]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of 2-(4-Chlorobenzoyl)pyridine
Introduction
2-(4-Chlorobenzoyl)pyridine is a chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is a critical parameter that can significantly impact the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of chemical compounds and identifying any related impurities.[2]
This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described protocol is based on established analytical methodologies for similar pyridine derivatives and is intended for use by researchers, scientists, and drug development professionals.[3][4][5]
Principle
The method employs a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. A UV detector is used for the quantification of the separated components based on their absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the proposed chromatographic conditions.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Infinity Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start at 40% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 40% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Reagents and Materials
-
This compound reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
Preparation of Solutions
a) Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade acetonitrile. Dilute to the mark with acetonitrile and mix well.
b) Diluent Preparation:
-
Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent.
c) Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix thoroughly.
d) Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
Integrate the peaks in the resulting chromatograms.
Calculation of Purity
The purity of the this compound sample is calculated using the area percentage method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Illustrative System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5600 |
| 2 | 8.51 | 1256789 | 1.16 | 5580 |
| 3 | 8.53 | 1253987 | 1.14 | 5620 |
| 4 | 8.52 | 1258012 | 1.15 | 5590 |
| 5 | 8.51 | 1255432 | 1.16 | 5610 |
| Mean | 8.52 | 1255708 | 1.15 | 5600 |
| % RSD | 0.10% | 0.15% | - | - |
Illustrative Purity Analysis Data
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Sample 1 | 8.53 | 1245678 | 1251023 | 99.57 |
| Sample 2 | 8.52 | 1248901 | 1254321 | 99.57 |
Visualization
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Identification of 2-(4-Chlorobenzoyl)pyridine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and semi-quantitative analysis of 2-(4-chlorobenzoyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant chemical intermediate in the synthesis of various pharmaceutical compounds.[1] The methodology outlined here is essential for quality control, purity assessment, and impurity profiling in the drug development process. This protocol describes the necessary steps from sample preparation to data analysis, providing a robust framework for researchers.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] Its high chromatographic resolution combined with the specific and sensitive detection capabilities of mass spectrometry makes it a preferred method for the analysis of pharmaceutical intermediates like this compound.[3] This application note details a comprehensive GC-MS protocol that can be implemented in a laboratory setting for the routine analysis of this compound.
Experimental Protocol
This protocol is intended as a starting point for method development and may require optimization based on the specific instrumentation and sample matrix.
Materials and Reagents
-
Reference Standard: this compound (>97.0% purity)[4]
-
Solvent: High-purity, GC-MS grade methanol, dichloromethane, or ethyl acetate[2]
-
Inert Gas: Helium (99.999% purity) for GC carrier gas
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
Instrumentation
A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer is recommended. The system should be equipped with an electron ionization (EI) source.[5]
Sample Preparation
Accurate and reproducible results are contingent on proper sample preparation.[2]
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of a suitable volatile organic solvent (e.g., methanol) in a volumetric flask.[2]
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards.
-
A typical concentration range would be 1 µg/mL to 100 µg/mL.[2]
-
-
Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent, and dilute to fall within the calibration range.[2]
-
Liquid Samples (e.g., reaction mixtures): A liquid-liquid extraction may be necessary. Dilute the sample with water and extract the analyte into a water-immiscible organic solvent like ethyl acetate or dichloromethane. The organic layer can then be directly analyzed or diluted as needed.[2]
-
GC-MS Parameters
The following are suggested starting parameters and may require optimization:
| GC Parameter | Setting |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 - 5 minutes |
Data Analysis
-
Qualitative Identification: The identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of the reference standard. Further confirmation is obtained by comparing the acquired mass spectrum of the sample peak with the reference spectrum from a spectral library (e.g., NIST) or a contemporaneously run standard.[2][6]
-
Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared calibration standards. The concentration of this compound in the unknown samples is then determined using this calibration curve.[2]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note: Specific values for retention time and key ions should be experimentally determined on the user's instrument.
| Parameter | Expected Value / Information |
| Chemical Formula | C₁₂H₈ClNO[6] |
| Molecular Weight | 217.65 g/mol [6] |
| Retention Time (RT) | To be determined experimentally |
| Molecular Ion (M⁺) | m/z 217 |
| Key Fragment Ions | m/z 189, 139, 111[6] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
Experimental Workflow Diagram
Caption: A flowchart of the key stages in the GC-MS analysis.
Signaling Pathway/Logical Relationship Diagram
Caption: Key parameters for the positive identification of the analyte.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound | 6318-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. shimadzu.com [shimadzu.com]
- 6. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of 2-(4-Chlorobenzoyl)pyridine in Enzyme Inhibition Studies
Note to the Reader: Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data on the experimental use of 2-(4-Chlorobenzoyl)pyridine as an enzyme inhibitor. While the compound is commercially available and utilized in chemical synthesis, detailed studies outlining its specific enzyme targets, inhibitory concentrations (e.g., IC50 values), and corresponding experimental protocols are not readily found in the public domain.
The information that is available primarily pertains to the use of this compound as a substrate in enzymatic reactions, particularly for the synthesis of chiral alcohols via reduction by ketoreductases. This document will summarize the available information on the broader class of pyridyl ketones in the context of enzyme interactions and will provide a hypothetical framework for how one might approach studying the enzyme inhibitory potential of this compound.
1. Introduction to this compound
This compound, also known by its synonyms (4-chlorophenyl)(pyridin-2-yl)methanone or 4-Chlorophenyl 2-pyridyl ketone, is a chemical compound with the molecular formula C₁₂H₈ClNO. Its structure features a pyridine ring linked to a 4-chlorophenyl group through a ketone functional group. This structural motif is of interest in medicinal chemistry due to the known biological activities of both pyridine and substituted phenyl rings.
While direct evidence is lacking for its role as an enzyme inhibitor, the general class of pyridyl ketones has been investigated for interactions with various enzymes. For instance, some alkyl 4-pyridyl ketones have been shown to act as competitive inhibitors of tetrameric carbonyl reductase.[1][2] This suggests that this compound could potentially interact with the active sites of certain enzymes, particularly those that bind aromatic and heterocyclic moieties.
2. Hypothetical Enzyme Inhibition Studies: A General Protocol
Given the absence of specific protocols for this compound, a general workflow for screening its potential enzyme inhibitory activity is proposed below. This protocol is based on standard methodologies used in enzyme kinetics and drug discovery.
Figure 1. A generalized workflow for assessing the enzyme inhibitory potential of a compound.
2.1. Materials and Reagents
-
This compound (high purity)
-
Target enzyme (e.g., a specific kinase, protease, or oxidoreductase)
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
DMSO (for dissolving the test compound)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
2.2. Protocol for Initial Screening (IC50 Determination)
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the assay buffer to create a range of test concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Enzyme Preparation: Dilute the target enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the diluted this compound solutions (or vehicle control), and the enzyme solution. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the reaction progress using a microplate reader. The method of detection will depend on the specific assay (e.g., change in absorbance for a colorimetric substrate, or change in fluorescence for a fluorogenic substrate).
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
3. Potential Signaling Pathways for Investigation
The structural motifs of this compound suggest potential interactions with signaling pathways where pyridine-containing or halogenated aromatic compounds are known to be active. These could include pathways regulated by kinases, given that many kinase inhibitors incorporate a pyridine core.
Figure 2. A hypothetical signaling pathway where this compound could act as a kinase inhibitor.
4. Data Presentation: Hypothetical Inhibition Data
Should experimental data be generated, it should be presented in a clear and structured format. The following table is a template for summarizing potential enzyme inhibition data for this compound against a panel of enzymes.
| Target Enzyme | Compound | IC50 (µM) | Mechanism of Inhibition |
| Kinase A | This compound | TBD | TBD |
| Protease B | This compound | TBD | TBD |
| Reductase C | This compound | TBD | TBD |
| TBD: To Be Determined through experimental investigation. |
While this compound is a known chemical entity, its specific application as an enzyme inhibitor is not well-documented in the scientific literature. The protocols and conceptual frameworks provided here are intended to serve as a guide for researchers interested in exploring the bioactivity of this compound. Further experimental screening and detailed kinetic studies are necessary to identify specific enzyme targets and elucidate the mechanism of any potential inhibitory activity. Researchers are encouraged to perform their own comprehensive literature searches for the most current information before embarking on experimental work.
References
The Versatile Building Block: Exploring 2-(4-Chlorobenzoyl)pyridine in Material Science
While specific, in-depth application notes and established protocols for the direct use of 2-(4-Chlorobenzoyl)pyridine in material science research are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block in the synthesis of advanced materials. This report outlines potential applications and provides generalized experimental protocols based on the known reactivity of its constituent functional groups: a pyridine ring and a chlorobenzoyl moiety.
Introduction
This compound is a chemical compound featuring a pyridine ring at the 2-position of a benzoyl group, with a chlorine atom substituting the para-position of the phenyl ring. The presence of the nitrogen-containing heterocycle (pyridine) and the reactive carbonyl group, along with the halogenated phenyl ring, opens up possibilities for its incorporation into various material backbones, including polymers, metal-organic frameworks (MOFs), and functional organic molecules for electronic and sensory applications.
Potential Applications in Material Science
High-Performance Polymers
The structure of this compound makes it a candidate for integration into polymer chains to enhance thermal stability, mechanical strength, and impart specific functionalities.
Application Note: The pyridine ring can introduce polarity and potential for hydrogen bonding, improving inter-chain interactions. The rigid aromatic structure of the benzoyl group can contribute to a high glass transition temperature (Tg), enhancing the thermal stability of the resulting polymer. The chlorine atom offers a site for further post-polymerization modification or can influence the electronic properties of the polymer.
Logical Workflow for Polymer Synthesis
Application Notes: 2-(4-Chlorobenzoyl)pyridine as a Versatile Building Block for Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(4-Chlorobenzoyl)pyridine, also known as 4-Chlorophenyl 2-pyridyl ketone, is a versatile chemical intermediate widely employed in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a reactive ketone linker between a pyridine ring and a 4-chlorophenyl group, makes it an ideal starting material for the synthesis of a diverse range of complex and biologically active heterocyclic compounds.[1] The pyridine moiety is a common scaffold in numerous FDA-approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] This, combined with the lipophilic 4-chlorophenyl group, provides a privileged structural motif for drug discovery. Applications of this building block extend to the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2][3]
Physicochemical Properties A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 6318-51-0 | [1][4] |
| Molecular Formula | C₁₂H₈ClNO | [4] |
| Molecular Weight | 217.65 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 62.0 to 66.0 °C | [5] |
| Purity | ≥ 97% | [1] |
| Boiling Point | 160 °C / 0.6 mmHg | [5] |
Applications in Heterocyclic Synthesis & Drug Discovery
The unique arrangement of functional groups in this compound allows for its elaboration into a variety of heterocyclic systems. The ketone functionality serves as a primary reaction handle, while the pyridine and chlorophenyl rings can be further functionalized or incorporated into larger fused systems.
1. Precursor to Chiral Alcohols and Subsequent Derivatives: The most immediate application is the reduction of the ketone to a secondary alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol. This transformation is significant because it creates a chiral center, opening pathways to enantioselective synthesis. This alcohol is a key intermediate in the production of pharmaceuticals like the antihistamine Bepotastine.[6][7]
2. Synthesis of Fused Heterocyclic Systems: The core structure is a precursor for building fused ring systems with potential therapeutic activities. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown a range of biological effects, including antidiabetic, antimicrobial, and anticancer activities.[8] The synthesis of N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl]propane-1-sulfonamide (Vemurafenib), a B-raf inhibitor used in cancer treatment, highlights the importance of the 4-chlorophenyl-pyridine scaffold in modern drug design.[9]
3. Development of Novel Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold, often found in kinase inhibitors, can be constructed using precursors derived from this compound.[10] Many pyridine derivatives are known to target critical signaling pathways in cancer by inhibiting enzymes like topoisomerases, kinases, and tubulin polymerization.[2][11]
Table of Potential Therapeutic Agents Derived from the (4-Chlorophenyl)-Pyridine Scaffold:
| Compound Class | Target/Activity | Therapeutic Area | Reference |
| Pyrrolo[3,4-c]pyridines | InhA enzyme, various | Antimycobacterial, Antidiabetic | [8] |
| Pyrrolo[2,3-b]pyridines | B-raf Kinase | Oncology (Melanoma) | [9] |
| 2-Phenol-4-aryl-6-chlorophenyl pyridines | Topoisomerase I/II | Oncology | [11] |
| 2,4-Diarylaminopyrimidines | Focal Adhesion Kinase (FAK) | Oncology (Thyroid Cancer) | [10] |
| Thienopyridines (e.g., Ticlopidine) | ADP Receptor | Cardiovascular (Antiplatelet) | [12] |
Experimental Protocols & Methodologies
Protocol 1: Reduction of this compound to (4-Chlorophenyl)(pyridin-2-yl)methanol
This protocol describes the reduction of the ketone to the corresponding alcohol, a key intermediate for further derivatization.[7][13]
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanone (the product from the oxidation of 2-(p-chlorobenzyl)pyridine)
-
Methanol
-
Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)[7][13]
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, in methanol in a round-bottom flask.[7]
-
Cool the solution in an ice bath.
-
Add potassium borohydride (or sodium borohydride) in small portions, ensuring the internal temperature remains below 40°C.[7][13]
-
Stir the reaction mixture for 30-60 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][13]
-
Once the reaction is complete, remove the methanol under reduced pressure.[7]
-
Add water and dichloromethane to the residue and stir for 30 minutes.[7]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 4-Chlorophenyl-2-pyridinylmethanol.[13]
Comparative Synthesis Data for 4-Chlorophenyl-2-pyridinylmethanol:
| Method | Starting Materials | Key Reagents | Reported Yield | Notes | Reference |
| Oxidation-Reduction | 2-(p-chlorobenzyl)pyridine | 1. KMnO₄ 2. NaBH₄ or KBH₄ | 60-97% | Two-step process allowing for isolation of the intermediate ketone. | [7][13] |
| Grignard Reaction | Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene | Magnesium (Mg) | ~75% | A direct, one-pot synthesis forming the C-C bond in a single step. | [6][7] |
Protocol 2: Illustrative Synthesis of 1,3-Oxazol-5-one Derivatives
While starting from 4-chlorobenzoyl chloride, this protocol illustrates the reactivity of the 4-chlorobenzoyl moiety to form a new heterocyclic ring, a reaction type applicable to derivatives of this compound.[14][15]
Materials:
-
{[(4-chlorophenyl)carbonyl]amino}acetic acid (Compound 1, synthesized from 4-chlorobenzoyl chloride and aminoacetic acid)[14]
-
Aromatic aldehyde (e.g., 2-bromobenzaldehyde)
-
Acetic acid
-
Acetic anhydride
Procedure:
-
To a mixture of compound 1 (0.01 mol), add acetic acid (5 mL) and acetic anhydride (20 mL).[14]
-
Add the selected aromatic aldehyde (0.01 mol) to the mixture.[14]
-
Heat the reaction mixture to 70°C for 40 minutes.[14]
-
Pour the warm mixture into crushed ice with stirring and continue to stir for 30 minutes.[14]
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure (4E)-4-(arylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one derivative.[14]
Visualizations: Workflows and Pathways
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6318-51-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 9. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 10. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ticlopidine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of 2-(4-Chlorobenzoyl)pyridine in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Chlorobenzoyl)pyridine in complex mixtures. The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and are designed to ensure accuracy, precision, and reliability in line with ICH guidelines.
Introduction
This compound is a chemical intermediate that may be present in active pharmaceutical ingredients (APIs) as a starting material, intermediate, or impurity. Due to its potential impact on the safety and efficacy of final drug products, robust and sensitive analytical methods are required for its accurate quantification in various complex matrices. This document details validated methods for the determination of this compound, providing researchers and quality control analysts with the necessary protocols for routine analysis and validation.
Analytical Methodologies
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The two primary recommended techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity detection and confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is particularly suitable for the analysis of this compound.
Quantitative Data Summary (HPLC)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank and placebo |
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound in a sample matrix using HPLC-UV.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[1]
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[2]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 260 nm (Pyridine derivatives typically exhibit UV absorbance between 200-280 nm)
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level quantification and confirmation of this compound. The mass spectrometer provides definitive identification of the analyte.[3]
Quantitative Data Summary (GC-MS)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Linearity Range | 0.03 - 50 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | Confirmed by mass spectrum |
Experimental Protocol: GC-MS Analysis
Objective: To quantify and confirm the presence of this compound in a sample matrix using GC-MS.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Employ a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. Concentrate the extract and reconstitute in a suitable solvent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
Procedure:
-
Optimize GC-MS parameters for the analysis of this compound.
-
Inject the prepared standard solutions to establish a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the analyte using the peak area from the SIM data and confirm its identity using the full scan mass spectrum.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification and confirmation of this compound using GC-MS.
Method Validation
All analytical methods used for the quantification of this compound must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][6]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound in complex mixtures. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. Proper method validation is crucial to ensure the reliability of the generated data.
References
Application Notes and Protocols for the Synthesis of Chlorphenamine from 2-(4-chlorobenzyl)pyridine Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorphenamine, also known as chlorpheniramine, is a first-generation antihistamine used to alleviate symptoms of allergic conditions such as allergic rhinitis.[1] It functions as a potent histamine H1 receptor inverse agonist.[1] This document outlines the synthetic route to chlorphenamine starting from the precursor 2-(4-chlorobenzyl)pyridine. The primary transformation involves the alkylation of 2-(4-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride.[1][2]
Overall Synthesis Workflow
The synthesis of chlorphenamine from 2-(4-chlorobenzyl)pyridine is a well-established method in medicinal chemistry. The process involves the deprotonation of 2-(4-chlorobenzyl)pyridine followed by nucleophilic substitution with an alkylating agent.
Figure 1: General workflow for the synthesis of chlorphenamine.
Experimental Protocols
The core of the chlorphenamine synthesis from 2-(4-chlorobenzyl)pyridine is the alkylation reaction.[2] This protocol details the necessary steps, reagents, and conditions.
1. Synthesis of Racemic Chlorphenamine
This procedure focuses on the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride using sodium amide as a strong base.[2]
Materials:
-
2-(4-chlorobenzyl)pyridine
-
Sodium amide (NaNH₂)
-
Dry Toluene
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Carefully add sodium amide to the toluene with stirring.
-
Addition of Reactants:
-
A solution of 2-(4-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension.
-
Following this, a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.
-
-
Reaction: The reaction mixture is heated to reflux and maintained for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A patent suggests a reaction time of 6 hours.[5]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow and careful addition of water.
-
Separate the organic layer. The aqueous layer is then extracted with toluene.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
Quantitative Data
The following table summarizes key quantitative parameters for the synthesis of chlorphenamine.
| Parameter | Value/Condition | Source |
| Reactants | ||
| 2-(4-chlorobenzyl)pyridine | 1.0 equivalent | [5] |
| 2-dimethylaminoethyl chloride | ~1.0 equivalent | [5] |
| Sodium Amide | ~1.5 equivalents | [5] |
| Solvent | Toluene | [2][5] |
| Reaction Conditions | ||
| Temperature | Reflux | [5] |
| Time | 6 hours | [5] |
| Yield | 67% (of chlorphenamine base) | [5] |
Chemical Transformation
The chemical reaction involves the formation of a carbanion on the methylene bridge of 2-(4-chlorobenzyl)pyridine, which then acts as a nucleophile, attacking the electrophilic carbon of 2-dimethylaminoethyl chloride in an SN2 reaction.
Figure 2: Reaction scheme for the synthesis of chlorphenamine.
Notes on Precursor Synthesis
While this document focuses on the conversion of 2-(4-chlorobenzyl)pyridine to chlorphenamine, it is useful for researchers to be aware of the synthesis of the precursor itself.
-
From 2-picoline and p-chlorobenzyl chloride: One method involves the reaction of 2-picoline with p-chlorobenzyl chloride.
-
From Friedel-Crafts acylation: Another route involves the Friedel-Crafts acylation of chlorobenzene with 2-pyridinecarbonyl chloride hydrochloride, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone to yield 2-(4-chlorobenzyl)pyridine.[5] A patent describes reacting 2-pyridine formyl chloride hydrochloride with chlorobenzene and aluminum trichloride to get 1-(4-chlorophenyl)-1-(2-pyridyl) ketone, which is then reacted with diethylene glycol, hydrazine hydrate, and potassium hydroxide to obtain 2-(4-chlorobenzyl)pyridine.[5]
Safety Considerations
-
Sodium amide: is a highly reactive and water-sensitive strong base. It should be handled under an inert atmosphere and away from moisture. Quenching should be done slowly and carefully.
-
Toluene: is a flammable and volatile solvent. All operations should be performed in a well-ventilated fume hood.
-
2-dimethylaminoethyl chloride: is a corrosive and toxic compound. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3]
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(4-Chlorobenzoyl)pyridine in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorobenzoyl)pyridine is a versatile chemical compound with applications in various scientific fields. While its primary use in synthetic chemistry is as a building block for more complex molecules, in analytical chemistry, it serves a critical role as a reference standard for the identification and quantification of related impurities in pharmaceutical products. This is particularly relevant in the quality control of antihistaminic drugs where structurally similar compounds can be process-related impurities or degradation products.
One notable application is its use as a reference material for "Carbinoxamine Related Compound A," indicating its importance in the analytical testing of the antihistamine, Carbinoxamine. This document provides detailed application notes and protocols for the use of this compound as an analytical reagent in this context.
Application: Quantification of Carbinoxamine Related Compound A in Bulk Drug Substance and Formulations
This section outlines the use of this compound as a reference standard for the quantification of Carbinoxamine Related Compound A, a potential impurity in Carbinoxamine drug products, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
The analytical method is based on the separation of Carbinoxamine from its related compounds, including this compound, on a reversed-phase HPLC column. The quantification of this compound is achieved by comparing the peak area of the analyte in a sample to the peak area of a known concentration of a this compound reference standard.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for the quantification of this compound as an impurity.
| Parameter | Result |
| Linearity (Range) | 0.05 µg/mL - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2.0% |
| Specificity | No interference from Carbinoxamine or other known impurities |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare solutions of the this compound reference standard and the Carbinoxamine drug substance sample for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Carbinoxamine Maleate Bulk Drug Substance
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Analytical balance
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution Preparation (1 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution Preparation (for Bulk Drug Substance):
-
Accurately weigh approximately 100 mg of Carbinoxamine Maleate into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate to aid dissolution.
-
Protocol 2: HPLC Method for Quantification of this compound
Objective: To quantify the amount of this compound (Carbinoxamine Related Compound A) in a Carbinoxamine drug substance sample.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (1 µg/mL) in replicate (e.g., n=5) to check for system suitability (e.g., RSD of peak areas < 2.0%).
-
Inject the Sample Solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mg) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample)
Visualizations
Caption: Workflow for the quantification of this compound impurity.
Caption: Logical relationship for impurity analysis in quality control.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorobenzoyl)pyridine
Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two common routes: the Oxidation-Reduction of 2-(p-chlorobenzyl)pyridine and the Grignard Reaction.
Oxidation-Reduction Route
Q1: My yield for the oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone is low and the product is impure. How can I improve this step?
A1: Optimizing the oxidation step is critical for a successful synthesis. Several factors can influence the outcome:
-
Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation. Ensure you are using a sufficient molar equivalent, typically around 1.5 equivalents.[1]
-
Temperature Control: The reaction temperature should be carefully controlled. It is recommended to heat the mixture to 85°C before adding the potassium permanganate in portions, ensuring the temperature does not exceed 95°C.[2] Maintaining the temperature in the 85-95°C range for the duration of the reaction (typically 4-6 hours) is crucial for driving the reaction to completion without significant side product formation.[2][3]
-
Quenching Excess Oxidant: After the reaction is complete, any excess potassium permanganate should be quenched. Adding a small amount of methanol is an effective way to achieve this.[1][2]
-
Work-up and Purification: Proper work-up is essential for isolating a pure product. After quenching, the manganese dioxide byproduct needs to be filtered off. The product can then be extracted with a suitable organic solvent like ethyl acetate.[1][2] Recrystallization of the crude product from a solvent system like petroleum ether can significantly improve purity.[2][4]
Q2: The reduction of (4-chlorophenyl)(pyridin-2-yl)methanone to the final product is not going to completion. What could be the issue?
A2: Incomplete reduction can be due to several factors:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are commonly used for this reduction.[4] Ensure the reducing agent is fresh and has been stored under appropriate conditions to maintain its reactivity.
-
Reaction Temperature: The reduction is typically carried out at a lower temperature. It is advisable to cool the solution of the ketone in a solvent like methanol to below 20°C before adding the borohydride in portions.[1] Controlling the temperature is important to prevent side reactions.
-
Molar Equivalents: While a stoichiometric amount of the reducing agent is theoretically required, using a slight excess (e.g., 0.3 equivalents of KBH₄) can help drive the reaction to completion.[1] However, a large excess should be avoided as it can complicate the work-up.
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to track the disappearance of the starting material.[1]
Grignard Reaction Route
Q1: The Grignard reaction is failing to initiate. What are the common causes and solutions?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. The primary reasons for failure to initiate are the presence of moisture or a passivated magnesium surface.[1]
-
Ensure Absolute Dryness: All glassware must be rigorously dried, either by oven-drying overnight or by flame-drying under a vacuum immediately before use.[1]
-
Anhydrous Solvents: The solvents used, such as tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[1]
-
Activation of Magnesium: The surface of the magnesium turnings can become passivated with a layer of magnesium oxide. This layer can be removed by physical methods like grinding the turnings in a dry mortar and pestle or by using chemical activators such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The appearance of bubbling or a gentle reflux upon adding a small amount of the halide solution indicates successful initiation.[3]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
Q2: The yield of my Grignard reaction is consistently low. What factors could be responsible?
A2: Low yields in Grignard reactions can result from incomplete reagent formation, side reactions, or suboptimal reaction conditions.[1]
-
Incomplete Grignard Reagent Formation: As mentioned above, ensuring the reaction initiates properly and goes to completion is crucial.
-
Reaction Temperature: The addition of the aldehyde (pyridine-2-carboxaldehyde) to the Grignard reagent is exothermic and should be controlled. It is recommended to add the aldehyde solution dropwise at a low temperature, typically 0°C, to minimize side reactions.[1]
-
Purity of Reagents: The purity of the starting materials, particularly the 4-bromochlorobenzene and pyridine-2-carboxaldehyde, is important. Impurities can interfere with the reaction.
-
Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture. Ensure all reagents and solvents are free from water and other protic impurities.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Oxidation-Reduction Route | Grignard Reaction Route | Biocatalytic Reduction |
| Starting Materials | 2-(p-chlorobenzyl)pyridine | Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene | (4-Chlorophenyl)(pyridin-2-yl)methanone |
| Key Reagents | 1. Potassium permanganate (KMnO₄) 2. Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄) | Magnesium (Mg), Iodine (I₂) | Alcohol Dehydrogenase |
| Reported Yield | 60-97%[3][4] | ~75%[4][5] | >99% (ee), up to 99.6% yield[4] |
| Key Intermediates | (4-chlorophenyl)(pyridin-2-yl)methanone[5] | 4-chlorophenylmagnesium bromide[5] | Not Applicable |
| Reaction Time | 4-6 hours (Oxidation), 2-6 hours (Reduction)[3][5] | Not specified | Not specified |
| Reaction Temperature | 85-95°C (Oxidation), Room Temperature (Reduction)[3][5] | 0°C for aldehyde addition[1] | Not specified |
| Notes | A two-step process that allows for the isolation and purification of the ketone intermediate, potentially leading to a purer final product.[3] | A direct, one-pot synthesis that forms the carbon-carbon bond in a single step.[4] | Provides high enantiomeric excess (>99%), which is crucial for pharmaceutical applications.[4] |
Experimental Protocols
Method 1: Two-Step Oxidation and Reduction of 2-(p-chlorobenzyl)pyridine
Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone [2][4]
-
To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.
-
Begin stirring the mixture and heat it to 85°C.
-
Gradually add 30g of potassium permanganate in batches, ensuring the reaction temperature does not exceed 95°C.
-
After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.
-
To quench any excess potassium permanganate, add 1ml of methanol and stir for 10 minutes.
-
Cool the mixture to 60°C and add 75ml of ethyl acetate.
-
Cool further to 30°C and filter off the manganese dioxide.
-
Separate the organic layer from the filtrate.
-
Extract the aqueous layer with 50ml of ethyl acetate.
-
Combine all organic layers and concentrate under reduced pressure.
-
To the residue, add 100ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to allow the product to crystallize.
-
Filter the solid, wash the filter cake with 25ml of petroleum ether, and dry at 50°C to obtain (4-chlorophenyl)(pyridin-2-yl)methanone. The reported yield for this step is approximately 86%.[4]
Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone [1][2]
-
Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone obtained from Step 1 in methanol in a reactor.
-
Cool the solution to below 20°C using an ice-water bath.
-
Add potassium borohydride (0.3 eq.) in portions, ensuring the temperature does not exceed 40°C.
-
Stir the reaction mixture for 30 minutes after the addition is complete and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water and dichloromethane to the residue and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product. A reported yield for a similar reduction using sodium borohydride is 76%.[4]
Method 2: Grignard Reaction[3]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a crystal of iodine to initiate the reaction. Cover the magnesium with anhydrous tetrahydrofuran (THF). In the dropping funnel, dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the 4-bromochlorobenzene solution to the magnesium. The reaction is initiated by observing bubbling and a gentle reflux. After initiation, add the remaining 4-bromochlorobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Pyridine-2-carboxaldehyde: Cool the Grignard reagent solution to 0°C using an ice bath. Dissolve pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF in the dropping funnel. Add the pyridine-2-carboxaldehyde solution dropwise to the cooled and stirred Grignard reagent. Maintain a low temperature to favor 1,2-addition. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by a suitable method such as column chromatography.
Visualizations
Caption: Workflow for the two-step oxidation-reduction synthesis.
Caption: Workflow for the Grignard reaction synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Common side products in the synthesis of 2-(4-Chlorobenzoyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorobenzoyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound via oxidation of 2-(p-chlorobenzyl)pyridine?
When synthesizing this compound by oxidizing 2-(p-chlorobenzyl)pyridine with a strong oxidizing agent like potassium permanganate (KMnO₄), several side products can form. The most common impurities arise from incomplete reaction or over-oxidation.
Common Side Products:
-
Unreacted Starting Material: 2-(p-chlorobenzyl)pyridine may remain if the reaction does not proceed to completion.
-
Over-oxidation Products:
-
Picolinic Acid (Pyridine-2-carboxylic acid): Harsh reaction conditions can lead to the cleavage of the bond between the carbonyl group and the pyridine ring.
-
p-Chlorobenzoic Acid: This can also be formed due to the cleavage of the aforementioned bond.
-
-
Pyridine Ring Cleavage Products: In highly aggressive oxidative environments, the pyridine ring itself can be degraded, leading to a mixture of smaller, often volatile, organic molecules, carbon dioxide, and ammonia.[1]
Q2: How can I minimize the formation of these side products?
Minimizing side product formation involves careful control of reaction parameters.
-
Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 85-95°C) to avoid both incomplete reaction and excessive over-oxidation.
-
Stoichiometry of Oxidant: Use the appropriate molar ratio of potassium permanganate to the starting material. An excess of the oxidant can increase the likelihood of over-oxidation.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of over-oxidation products.
-
pH Control: The pH of the reaction medium can influence the oxidative power of permanganate. The synthesis is typically carried out in neutral to slightly alkaline conditions. Acidic conditions can promote ring cleavage.[1]
Q3: What are the best methods for purifying the crude this compound?
Purification of the final product is crucial to remove unreacted starting materials and side products.
-
Extraction: A standard workup involving extraction with an organic solvent like ethyl acetate can help separate the product from inorganic salts (e.g., manganese dioxide).
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ketone from both less polar starting material and more polar over-oxidation products.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Ensure the reaction is heated to the appropriate temperature and for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of the product. | Avoid excessive heating or prolonged reaction times after the starting material has been consumed. | |
| Presence of significant amounts of unreacted 2-(p-chlorobenzyl)pyridine | Insufficient oxidizing agent. | Ensure the correct stoichiometry of potassium permanganate is used. |
| Inadequate reaction time or temperature. | Increase the reaction time or ensure the temperature is maintained within the optimal range. | |
| Formation of acidic impurities (e.g., p-chlorobenzoic acid, picolinic acid) | Over-oxidation. | Reduce the amount of potassium permanganate or shorten the reaction time. Monitor the reaction closely by TLC. |
| High reaction temperature. | Maintain the reaction temperature strictly within the recommended range. | |
| Product is difficult to isolate from the reaction mixture | Formation of a stable emulsion during workup. | Add a saturated brine solution to help break the emulsion during the extraction process. |
| Co-precipitation of the product with manganese dioxide. | Ensure thorough washing of the manganese dioxide filter cake with the extraction solvent. |
Data Presentation
Table 1: Summary of Potential Impurities in the Synthesis of this compound
| Impurity | Chemical Structure | Origin |
| 2-(p-chlorobenzyl)pyridine | C₁₂H₁₀ClN | Unreacted starting material |
| Picolinic Acid | C₆H₅NO₂ | Over-oxidation |
| p-Chlorobenzoic Acid | C₇H₅ClO₂ | Over-oxidation |
Experimental Protocols
Synthesis of this compound via Oxidation
This protocol is adapted from established methodologies for the oxidation of 2-benzylpyridine derivatives.
Materials:
-
2-(p-chlorobenzyl)pyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(p-chlorobenzyl)pyridine and water.
-
Heating: Begin stirring and heat the mixture to 85°C.
-
Addition of Oxidant: Once the temperature is stable, add potassium permanganate in portions, ensuring the reaction temperature does not exceed 95°C. The addition should be done carefully to control the exothermic reaction.
-
Reaction Monitoring: Maintain the reaction mixture at 85-95°C for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Quenching: After the starting material is consumed, cool the mixture slightly and add a small amount of methanol to quench any excess potassium permanganate. Stir for an additional 10 minutes.
-
Workup:
-
Cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Relationships between reactants, product, and side products.
References
Technical Support Center: Optimizing Derivatization of 2-(4-Chlorobenzoyl)pyridine
Welcome to the technical support center for the derivatization of 2-(4-Chlorobenzoyl)pyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Troubleshooting Guides & FAQs
This section is organized by reaction type to help you quickly identify and solve common issues.
Reduction of the Carbonyl Group
The reduction of the ketone in this compound to form (4-chlorophenyl)(pyridin-2-yl)methanol is a common derivatization.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common reagents for the reduction of this compound?
-
A1: Sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) are widely used due to their selectivity for ketones and aldehydes.[1] They are compatible with alcoholic solvents like methanol or ethanol.
-
-
Q2: My reduction reaction is slow or incomplete. What are the possible causes?
-
A2: Several factors can lead to an incomplete reaction. Ensure your reducing agent is fresh, as borohydrides can decompose over time. The reaction temperature might be too low; while initial addition is often done at cooler temperatures to control the reaction rate, allowing the reaction to warm to room temperature can help drive it to completion. Also, verify the stoichiometry of your reducing agent; an insufficient amount will result in a partial reaction.
-
-
Q3: I am observing side products in my reaction. How can I minimize them?
-
A3: Side product formation can be due to the reactivity of the reducing agent with the solvent or impurities. Using anhydrous solvents is recommended. If you are using a stronger reducing agent, you may see over-reduction. Sticking to milder reagents like NaBH₄ or KBH₄ should prevent this.
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position
Replacing the chlorine atom via a nucleophilic aromatic substitution reaction allows for the introduction of a wide variety of functional groups.
Frequently Asked Questions (FAQs)
-
Q1: Why is my nucleophilic aromatic substitution reaction not proceeding?
-
A1: For a nucleophilic aromatic substitution to occur, the aromatic ring needs to be activated by electron-withdrawing groups. In this compound, the ketone and the pyridine ring do provide some activation. However, SNAr reactions often require elevated temperatures.[2] If you are running the reaction at room temperature, try heating it. Additionally, ensure you are using a strong nucleophile and an appropriate solvent, such as DMSO or DMF, which can facilitate this type of reaction.[3]
-
-
Q2: What are some common side reactions in SNAr, and how can I avoid them?
-
Q3: I am having difficulty purifying my product. What can I do?
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
These powerful reactions enable the formation of C-C (Suzuki) and C-N (Buchwald-Hartwig) bonds at the 4-chloro position.
Frequently Asked Questions (FAQs)
-
Q1: My Suzuki/Buchwald-Hartwig coupling reaction is giving a low yield. What should I troubleshoot?
-
A1: Low yields in cross-coupling reactions can stem from several issues. The palladium catalyst and ligand system are critical; ensure they are appropriate for your substrate and nucleophile. The choice of base is also crucial. For Suzuki reactions, carbonates like K₂CO₃ or Cs₂CO₃ are common, while for Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide are often used. Catalyst deactivation can also be an issue, so maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential.
-
-
Q2: How do I choose the right ligand for my cross-coupling reaction?
-
A2: The ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands like X-Phos are often effective.[4] For Suzuki couplings, a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands can be used. The optimal ligand may need to be determined empirically for your specific reaction.
-
-
Q3: I am seeing dehalogenation of my starting material. How can I prevent this?
-
A3: Dehalogenation (replacement of the chlorine with a hydrogen) is a common side reaction in cross-coupling chemistry. This can be caused by β-hydride elimination or other decomposition pathways. Using a well-defined catalyst, the correct ligand, and carefully controlling the reaction temperature can help minimize this side reaction.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for common derivatization reactions of this compound.
| Reaction Type | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Carbonyl Reduction | KBH₄ | Methanol | 0 - 25 | 0.5 - 2 | 76 - 97 | [1][5] |
| Carbonyl Reduction | NaBH₄ | Ethanol | 0 - 25 | 0.5 - 2 | ~76 | [1] |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 - 100 | 12 - 24 | 70 - 95 | Illustrative |
| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 90 - 110 | 12 - 24 | 60 - 90 | Illustrative |
| Oxime Formation | NH₂OH·HCl, K₂CO₃ | Methanol | 25 | 0.5 - 1 | >90 | [6] |
Experimental Protocols
Protocol 1: Reduction of this compound with Potassium Borohydride
This protocol describes the reduction of the ketone to an alcohol.
Materials:
-
This compound
-
Methanol
-
Potassium borohydride (KBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to below 20°C using an ice-water bath.
-
Slowly add potassium borohydride (0.3 eq) in portions, ensuring the temperature does not exceed 40°C.
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully add deionized water to quench any remaining KBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-chlorophenyl)(pyridin-2-yl)methanol.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for C-C bond formation at the 4-chloro position.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene and Water, 4:1 mixture)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. CTDP-32476 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-(4-Chlorobenzoyl)pyridine - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation of 2-(4-Chlorobenzoyl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.
Issue 1: Inconsistent or lower-than-expected potency of this compound solid material.
| Potential Cause | Recommended Troubleshooting Steps |
| Hygroscopicity and Hydrolysis: The compound may have absorbed moisture from the atmosphere, leading to hydrolysis of the ketone. | Store the compound in a desiccator over a suitable drying agent. Handle the material in a glove box or under an inert atmosphere (e.g., nitrogen or argon) when possible. |
| Photodegradation: Exposure to light, especially UV radiation, can cause degradation of the compound. | Store the material in an amber vial or a container protected from light.[1] Conduct experiments under low-light conditions or using amber glassware. |
| Thermal Degradation: Prolonged exposure to elevated temperatures can lead to decomposition. | Store the compound at the recommended temperature, typically in a cool, dry place.[1] Avoid unnecessary exposure to heat sources. |
| Presence of Impurities from Synthesis: Residual starting materials or by-products from the synthesis process can affect purity and stability. | Verify the purity of the compound using a suitable analytical method such as HPLC or GC. If impurities are detected, repurify the compound by recrystallization or chromatography. |
Issue 2: Appearance of unknown peaks in chromatograms during analysis of this compound solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Solvent-Induced Degradation: The solvent used to dissolve the compound may be causing degradation (e.g., hydrolysis in aqueous or protic solvents). | Prepare solutions fresh before use. Use aprotic and anhydrous solvents if possible. Evaluate the stability of the compound in the chosen solvent over time. |
| pH-Dependent Hydrolysis: The pH of the solution can significantly impact the rate of hydrolysis of the ketone functional group. | Buffer the solution to a pH where the compound is most stable. Conduct a pH stability profile to determine the optimal pH range. |
| Oxidative Degradation: The compound may be susceptible to oxidation, especially in the presence of air or oxidizing agents. | Degas solvents before use. Prepare and handle solutions under an inert atmosphere. Avoid sources of peroxide impurities in solvents like THF or diethyl ether. |
| Photodegradation in Solution: Exposure of the solution to light can induce photochemical reactions. | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1] For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: A forced degradation study is the recommended approach to assess the stability of this compound.[2][3] This involves subjecting the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, and then analyzing the samples at different time points using a stability-indicating analytical method, such as UPLC-MS.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemical structure, the following are potential degradation products:
-
Hydrolysis: The primary hydrolytic degradation product is likely to be 4-chlorobenzoic acid and 2-picolinic acid, resulting from the cleavage of the ketone bond.
-
Oxidation: Oxidation may lead to the formation of pyridine N-oxide derivatives.[4][5]
-
Photodegradation: Aromatic ketones can undergo various photochemical reactions, including photoreduction and photocleavage.[6][7]
-
Thermal Degradation: At elevated temperatures, decomposition of the chlorinated aromatic ring might occur.[8][9]
Q4: Is this compound sensitive to pH?
A4: Yes, compounds with ketone functionalities adjacent to aromatic rings can be susceptible to pH-dependent hydrolysis.[10] It is advisable to control the pH of aqueous solutions containing this compound. A stability study across a range of pH values (e.g., pH 2, 7, and 10) can help determine the optimal pH for your experiments.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their own stability assessments.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60 °C) | 24 h | 15% | 4-chlorobenzoic acid, 2-picolinic acid |
| 0.1 M NaOH (60 °C) | 24 h | 25% | 4-chlorobenzoic acid, 2-picolinic acid |
| 3% H₂O₂ (RT) | 24 h | 10% | This compound N-oxide |
| Thermal (80 °C) | 48 h | 5% | Minor unidentified products |
| Photolytic (ICH Q1B) | 24 h | 20% | Various photoproducts |
Table 2: pH-Rate Profile for the Hydrolysis of this compound at 25°C (Illustrative)
| pH | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 1.5 x 10⁻⁶ | 128 |
| 4.0 | 5.0 x 10⁻⁷ | 385 |
| 7.0 | 2.0 x 10⁻⁷ | 962 |
| 9.0 | 8.0 x 10⁻⁷ | 240 |
| 12.0 | 3.0 x 10⁻⁶ | 64 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
UPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Keep a control sample of the drug in water. Place both vials in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Keep a control sample of the drug in water. Place both vials in a water bath at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial. Keep the vial at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial containing the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Keep control samples wrapped in aluminum foil.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples by a validated stability-indicating UPLC-MS method.
Protocol 2: Development of a Stability-Indicating UPLC-MS Method
Objective: To develop a UPLC-MS method capable of separating this compound from its potential degradation products.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
PDA Detection: 200-400 nm
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 50-500
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpretation of Complex NMR Spectra for 2-(4-Chlorobenzoyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the interpretation of complex ¹H and ¹³C NMR spectra of 2-(4-Chlorobenzoyl)pyridine.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' (Pyridine) | 8.70 | ddd | J = 4.8, 1.8, 0.9 |
| H-3' (Pyridine) | 8.05 | dt | J = 7.8, 1.1 |
| H-4' (Pyridine) | 7.90 | td | J = 7.8, 1.8 |
| H-2, H-6 (Benzoyl) | 7.80 | d | J = 8.5 |
| H-5' (Pyridine) | 7.50 | ddd | J = 7.8, 4.8, 1.1 |
| H-3, H-5 (Benzoyl) | 7.45 | d | J = 8.5 |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 192.5 |
| C-2' (Pyridine) | 154.0 |
| C-6' (Pyridine) | 149.5 |
| C-4 (Benzoyl) | 140.0 |
| C-4' (Pyridine) | 137.0 |
| C-1 (Benzoyl) | 135.0 |
| C-2, C-6 (Benzoyl) | 131.5 |
| C-3, C-5 (Benzoyl) | 129.0 |
| C-5' (Pyridine) | 127.5 |
| C-3' (Pyridine) | 122.0 |
Troubleshooting Guides
This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for this compound.
Issue 1: Signal Overlap in the Aromatic Region
-
Question: My ¹H NMR spectrum of this compound shows a cluster of overlapping signals in the aromatic region (around 7.4-8.1 ppm), making it difficult to assign specific protons and determine coupling patterns. What can I do?
-
Answer: Signal overlap in the aromatic region of polysubstituted aromatic compounds is a common challenge.[1] Here are several strategies to resolve this issue:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.
-
Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances.[2] Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts compared to the more common chloroform-d₃ or DMSO-d₆, sometimes enough to resolve overlapping multiplets.[1]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment helps identify protons that are coupled to each other (typically through 2-3 bonds).[3][4] Cross-peaks in the COSY spectrum will reveal the connectivity between adjacent protons in both the pyridine and chlorobenzoyl rings, aiding in assignment even with some signal overlap.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[3][4] This is extremely useful for unambiguously assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds.[3] It is particularly powerful for identifying quaternary carbons (like the carbonyl and substituted aromatic carbons) by observing their correlations with nearby protons.[3]
-
-
Issue 2: Broad Peaks in the Spectrum
-
Question: Some of the peaks in my spectrum are broad, which obscures coupling information. What could be the cause?
-
Answer: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[2] Diluting the sample may help. Conversely, a very dilute sample will have a low signal-to-noise ratio, which might be mistaken for broad peaks.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is pure.
-
Chemical Exchange or Rotamers: In some molecules, slow rotation around a bond on the NMR timescale can lead to the presence of multiple conformations (rotamers), which can result in broad peaks or a complicated spectrum.[2] Acquiring the spectrum at a higher temperature can sometimes increase the rate of rotation and sharpen the signals.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do the electron-withdrawing effects of the carbonyl group and the chlorine atom influence the chemical shifts?
A1: The carbonyl group is strongly electron-withdrawing, which will deshield the protons and carbons on both the pyridine and benzoyl rings. This effect is most pronounced for the atoms closest to the carbonyl group. For the pyridine ring, this means H-3' and H-6' will be shifted downfield. For the chlorobenzoyl ring, the protons ortho to the carbonyl group (H-2, H-6) will be shifted downfield. The chlorine atom is also electron-withdrawing and will deshield the protons and carbons on the benzoyl ring, with the effect being most significant at the ortho and para positions relative to the chlorine.
Q2: What are the expected coupling patterns for the pyridine ring protons?
A2: The pyridine ring protons will exhibit characteristic coupling patterns. H-6' is expected to be a doublet of doublets of doublets (ddd) due to coupling with H-5' (ortho, ~4.8 Hz), H-4' (meta, ~1.8 Hz), and H-3' (para, ~0.9 Hz). H-3' will likely be a doublet of triplets (dt) due to coupling with H-4' (ortho, ~7.8 Hz) and H-5' (meta, ~1.1 Hz). H-4' should appear as a triplet of doublets (td) from coupling to H-3' and H-5' (both ortho, ~7.8 Hz) and H-6' (meta, ~1.8 Hz). H-5' is expected to be a doublet of doublets of doublets (ddd) from coupling to H-4' (ortho, ~7.8 Hz), H-6' (ortho, ~4.8 Hz), and H-3' (meta, ~1.1 Hz).
Q3: How can I definitively assign the quaternary carbons?
A3: The quaternary carbons (C=O, C-1, C-4, C-2') can be assigned using an HMBC experiment.[3] The carbonyl carbon should show correlations to the ortho protons on both the pyridine (H-3') and benzoyl (H-2, H-6) rings. The carbon bearing the chlorine (C-4) will show correlations to the protons ortho to it (H-3, H-5). The carbon of the pyridine ring attached to the carbonyl group (C-2') will show correlations to H-3' and H-6'.
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation and Data Acquisition [6][7]
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[8]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR:
-
Use a standard single-pulse sequence.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise.
-
-
For 2D NMR (COSY, HSQC, HMBC):
-
Use the standard pulse programs provided by the spectrometer software.[9]
-
The number of scans and other parameters will depend on the specific experiment and sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Visualizations
Caption: A workflow for troubleshooting complex NMR spectra.
Caption: Logical relationships between NMR experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. scribd.com [scribd.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Best practices for storing and handling 2-(4-Chlorobenzoyl)pyridine long-term
Technical Support Center: 2-(4-Chlorobenzoyl)pyridine
This technical support center provides best practices for the long-term storage and handling of this compound, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To minimize degradation, it is recommended to store the compound at temperatures between 2°C and 8°C.[3] The storage area should be protected from direct sunlight and sources of heat or ignition.[1]
Q2: What is the recommended personal protective equipment (PPE) when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment to prevent skin and eye contact. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat.[2] All handling of the solid compound or its solutions should be performed in a well-ventilated area or under a chemical fume hood.
Q3: Is this compound sensitive to light or moisture?
A3: While specific data on photosensitivity is limited, general best practices for chemical storage recommend protecting the compound from direct sunlight.[1] It should be stored in a dry environment as moisture can potentially contribute to degradation over the long term.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, strong acids, or alkaline materials.[4] Contact with these substances could lead to chemical reactions that may compromise the integrity of the compound.
Q5: How can I be sure of the purity of this compound after long-term storage?
A5: Given the absence of specific long-term stability studies, it is recommended to re-analyze the compound if it has been in storage for an extended period, especially if it has not been stored under ideal conditions. Techniques such as Gas Chromatography (GC) can be used to assess purity.[3][5]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my experiments.
This could be due to the degradation of this compound. Follow this troubleshooting workflow to investigate the potential cause.
Caption: Troubleshooting workflow for unexpected experimental results.
Issue: The appearance of the compound has changed (e.g., color, texture).
A change in the physical appearance of this compound, which is typically a white to light yellow powder or crystal, can be an indicator of degradation.[3][5] If you observe any significant changes, it is crucial to re-analyze the purity of the compound before use.
Data and Protocols
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2°C to 8°C (Refrigerated) | [3] |
| Room Temperature (in a cool, dark place) | [5] | |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. | [1][2] |
| Light Sensitivity | Avoid direct sunlight. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, alkaline materials. | [4] |
| Appearance | White to light yellow powder or crystal. | [3][5] |
Experimental Protocols
Protocol 1: Safe Handling Procedure
-
Ventilation: Always handle this compound in a well-ventilated area or under a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[2]
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure if possible. Avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Cleanup: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable container for disposal.[2] For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[1]
Protocol 2: Disposal of Unused Compound
The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Containerization: Place unused or waste material in a clearly labeled, sealed container.
-
Disposal Vendor: Contact a licensed professional waste disposal service to arrange for proper disposal. Do not dispose of down the drain or in regular trash.[2]
Visual Guides
Logical Relationship for Safe Storage
Caption: Key factors for maintaining compound stability during long-term storage.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4'-Chlorobenzyl)pyridine | C12H10ClN | CID 78054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 2-(4-Chlorobenzoyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 2-(4-Chlorobenzoyl)pyridine. This key intermediate is crucial in the manufacturing of various pharmaceutical compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors depending on the synthetic route employed. The two primary methods for synthesizing this compound are the oxidation of 2-(p-chlorobenzyl)pyridine and the Friedel-Crafts acylation of a 2-substituted pyridine.[1][2]
For the oxidation of 2-(p-chlorobenzyl)pyridine:
-
Incomplete Oxidation: The oxidizing agent may not be potent enough or the reaction time might be insufficient. Consider using a stronger oxidizing agent like potassium permanganate or sodium dichromate and ensure the reaction is allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC).[3][4]
-
Side Reactions: Over-oxidation can lead to the formation of unwanted byproducts. Careful control of the reaction temperature and the amount of oxidizing agent is crucial.[3]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. Acetic acid is a commonly used solvent for this oxidation.[4]
For the Friedel-Crafts acylation route:
-
Deactivation of the Pyridine Ring: Pyridine is an electron-deficient ring system, which makes it less reactive towards electrophilic substitution reactions like Friedel-Crafts acylation.[2] The nitrogen atom can also be acylated, further deactivating the ring.
-
Inappropriate Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to facilitate the reaction.[5] The amount of catalyst can also be critical.
-
Low Reaction Temperature: Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate.
Q2: I am observing significant impurity formation in my product. What are the common impurities and how can I minimize them?
Impurity formation is a common challenge, particularly during scale-up.
-
Unreacted Starting Materials: Incomplete reactions are a primary source of impurities. Monitor the reaction progress using TLC or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.
-
Byproducts from Side Reactions: In the oxidation of 2-(p-chlorobenzyl)pyridine, over-oxidation can lead to the formation of carboxylic acids or other degradation products. In Friedel-Crafts acylation, polysubstitution or isomerization can occur. Careful control of reaction conditions is key to minimizing these.
-
Residual Solvents and Reagents: Ensure proper work-up and purification procedures are followed to remove any remaining solvents or reagents.
Q3: What are the most effective methods for purifying this compound, especially at a larger scale?
Purification is critical to obtaining a high-purity final product.
-
Crystallization: This is often the most effective method for purifying solid compounds like this compound. A common procedure involves dissolving the crude product in a suitable solvent (e.g., ligroin) and allowing it to crystallize upon cooling.[4]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed.
-
Extraction: A liquid-liquid extraction can be used during the work-up to remove water-soluble impurities. The pH of the aqueous layer can be adjusted to facilitate the separation of acidic or basic impurities.[6]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, several reagents used in the synthesis of this compound require careful handling:
-
Oxidizing Agents (e.g., Potassium Permanganate, Sodium Dichromate): These are strong oxidizers and can react violently with organic materials. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis Acids (e.g., Aluminum Chloride): These are corrosive and react vigorously with moisture. They should be handled in a dry environment, and appropriate PPE should be worn.
-
Solvents (e.g., Acetic Acid, Toluene): These are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the synthesis of this compound.
Protocol 1: Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine[4]
Materials:
-
2-(p-chlorobenzyl)pyridine
-
Sodium dichromate
-
Acetic acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 101 g (0.5 mol) of 2-(p-chlorobenzyl)pyridine in 450 ml of acetic acid.
-
To the stirred solution, carefully add 164 g (0.55 mol) of sodium dichromate.
-
Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark green.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Pour the cooled solution into 1500 ml of cold water. A precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water.
-
Air-dry the solid to yield this compound.
-
For further purification, the product can be recrystallized from ligroin to yield white microprisms with a melting point of 62-64 °C.[4]
Protocol 2: Alternative Synthesis via Friedel-Crafts Acylation
While less common for this specific molecule due to the nature of the pyridine ring, a general approach for acylation of pyridines can be adapted. This often involves the use of a pre-functionalized pyridine, such as a 2-(trialkylsilyl)pyridine, which can react with an acyl chloride.[1][7]
Materials:
-
2-(Trimethylsilyl)pyridine
-
4-Chlorobenzoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trimethylsilyl)pyridine in an anhydrous solvent.
-
Slowly add 4-chlorobenzoyl chloride to the solution at room temperature.
-
The reaction proceeds through N-acylation, desilylation, C-acylation, and N-deacylation to yield the 2-pyridyl ketone.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Oxidation of 2-(p-chlorobenzyl)pyridine | Friedel-Crafts Acylation of a 2-Substituted Pyridine |
| Starting Materials | 2-(p-chlorobenzyl)pyridine, Oxidizing Agent (e.g., Na₂Cr₂O₇) | 2-Substituted Pyridine (e.g., 2-(TMS)pyridine), 4-Chlorobenzoyl Chloride |
| Key Reagents | Acetic Acid | Lewis Acid (e.g., AlCl₃) or Fluoride catalyst |
| Reaction Conditions | Reflux in acetic acid for 3 hours[4] | Varies, often requires anhydrous conditions and inert atmosphere[1] |
| Reported Yield | Not explicitly stated in the provided snippet, but implied to be a viable synthetic route. | High yields reported for similar reactions.[1][7] |
| Advantages | Utilizes readily available starting materials. | Can be a more direct C-C bond formation. |
| Challenges | Potential for over-oxidation and side product formation. | Deactivation of the pyridine ring, potential for N-acylation.[2] |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines | Semantic Scholar [semanticscholar.org]
How to avoid common pitfalls in nucleophilic substitution on pyridine rings
Welcome to the technical support center for nucleophilic substitution on pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common experimental issues, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on a halopyridine giving a low yield or not proceeding at all?
A1: Low conversion in SNAr reactions on pyridines can be attributed to several factors:
-
Insufficient Ring Activation: The pyridine ring must be sufficiently electron-deficient to be attacked by a nucleophile. This is typically achieved by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. If your substrate lacks adequate activation, the reaction will be sluggish.[1]
-
Poor Leaving Group: The efficiency of the substitution is highly dependent on the leaving group. For SNAr reactions, the typical order of reactivity is F > Cl > Br > I.[2][3] Fluoride, due to its high electronegativity, makes the carbon atom it's attached to more electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[2][3] If you are using a chloro- or bromo-pyridine with a weak nucleophile, you may need more forcing conditions.
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile like an amine or an alcohol, a base is typically required to generate the more nucleophilic anion (e.g., an amide or alkoxide).
-
Inappropriate Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[1] They effectively solvate the counter-ion of the nucleophile, increasing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[1]
Q2: I am getting a mixture of C2 and C4 substituted products. How can I improve the regioselectivity of my SNAr reaction?
A2: Achieving high regioselectivity between the C2 and C4 positions is a common challenge. Both positions are activated by the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[4][5] Several factors can be manipulated to favor one isomer over the other:
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position.[6] Similarly, a bulky substituent on the pyridine ring will direct the nucleophile to the more accessible position. For example, in 2,4-dichloropyridine, a bulky nucleophile may favor attack at the C4 position.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. In some cases, switching from a nonpolar to a polar solvent can alter the ratio of C2 to C4 substitution.[6]
-
Electronic Effects: The electronic nature of other substituents on the ring can subtly influence the relative electrophilicity of the C2 and C4 positions. Electron-donating groups at the C6 position of a 2,4-dichloropyrimidine can favor substitution at the C2 position.[7]
-
Nucleophile Choice: In some systems, such as 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity, in contrast to the typical C4 selectivity.[8]
Q3: My Chichibabin reaction for direct amination is giving a poor yield and multiple byproducts. What can I do to troubleshoot this?
A3: The Chichibabin reaction, while useful for direct amination, can be sensitive to reaction conditions. Common issues include:
-
Substrate Basicity: The reaction works best for pyridines with a pKa in the range of 5-8.[9] Highly basic pyridines can lead to side reactions, while very weakly basic pyridines may not react efficiently.
-
Inhibiting Substituents: Electron-withdrawing groups on the pyridine ring generally inhibit the Chichibabin reaction.[9]
-
Harsh Conditions: Traditional Chichibabin conditions often require high temperatures, which can lead to decomposition and byproduct formation. Milder conditions using sodium hydride (NaH) in the presence of lithium iodide (LiI) have been developed and may provide better results.[10]
-
Workup Procedure: The reaction produces a sodium salt of the aminopyridine. A careful acidic workup is necessary to protonate the product and ensure its isolation.[9]
Q4: How can I introduce a nucleophile onto a pyridine ring that doesn't have a good leaving group?
A4: There are two primary strategies for this scenario:
-
Pyridine N-Oxide Activation: A highly effective method is to first oxidize the pyridine to its N-oxide.[11] The N-oxide functionality activates the C2 and C4 positions for both electrophilic and nucleophilic attack.[11][12] For nucleophilic substitution, the N-oxide is typically treated with an activating agent like POCl₃ or PyBroP, which converts the oxygen into a good leaving group and allows for the addition of a nucleophile.[13][14] The resulting substituted pyridine can then be deoxygenated back to the desired product.
-
Direct C-H Functionalization: This is an emerging area that avoids the need for pre-functionalized starting materials. Some methods allow for the direct amination of pyridine C-H bonds, often at the C2 or C4 positions, using specialized reagents and conditions.[15] For example, a method involving an in situ generated iodine(III) reagent has been shown to effect direct C-H amination.[15]
Troubleshooting Guides
Guide 1: Low Yield in SNAr Reactions on Halopyridines
This guide provides a step-by-step approach to diagnosing and resolving low-yield issues in SNAr reactions.
Troubleshooting Workflow for Low SNAr Yield
Caption: A decision tree for troubleshooting low yields in SNAr reactions on pyridine rings.
Guide 2: Controlling Regioselectivity (C2 vs. C4)
This guide outlines strategies to influence the regiochemical outcome of nucleophilic substitution on pyridines with leaving groups at both the C2 and C4 positions.
Workflow for Controlling Regioselectivity
Caption: Strategies to influence regioselectivity in nucleophilic substitution on pyridines.
Data Presentation
Table 1: Comparative Reactivity of 2-Halopyridines in SNAr Reactions
This table illustrates the significant impact of the leaving group on the reaction rate.
| Substrate | Nucleophile | Relative Rate Constant (kF/kCl) | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | 320 | [2][3] |
| 2-Chloropyridine | Sodium Ethoxide | 1 | [2] |
Table 2: Yields for the Amination of 2-Halopyridines with Various Amines
This table provides a comparison of yields for the reaction of 2-fluoro- and 2-chloropyridine with different amine nucleophiles.
| Halopyridine | Amine Nucleophile | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | 85 | [16] |
| 2-Chloropyridine | Morpholine | 5 | [16] |
| 2-Fluoropyridine | Aniline | 30 | [16] |
| 2-Chloropyridine | Aniline | <5 | [16] |
| 2-Fluoropyridine | Benzylamine | 91 | [16] |
| 2-Chloropyridine | Benzylamine | 15 | [16] |
Reactions were performed with the aryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours.[16]
Experimental Protocols
Protocol 1: Synthesis of Pyridine-N-Oxide
This protocol describes a general method for the oxidation of pyridine to pyridine-N-oxide using peracetic acid.
Materials:
-
Pyridine
-
40% Peracetic acid
-
Round-bottom flask with stirrer, thermometer, and dropping funnel
Procedure:
-
Place 110 g (1.39 moles) of pyridine into a 1-liter three-necked flask equipped with a stirrer.
-
While stirring, add 250 ml (1.50 moles) of 40% peracetic acid via a dropping funnel at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine-N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.
Safety Note: Peracetic acid is a strong oxidizing agent and should be handled with care. Ensure the distillation apparatus is free of peroxides before heating.
Protocol 2: Chichibabin Amination of Pyridine with NaH-Iodide Composite
This protocol provides a milder alternative to the traditional Chichibabin reaction for the C2 amination of pyridine.[10]
Materials:
-
Pyridine
-
Primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or equivalent inert atmosphere setup
Procedure:
-
To a sealed tube under an inert atmosphere (e.g., Nitrogen or Argon), add pyridine (0.5 mmol), sodium hydride (1.5 mmol, 3 equiv), and lithium iodide (1.0 mmol, 2 equiv).
-
Add anhydrous THF (0.5 mL) followed by the primary amine (1.0 mmol, 2 equiv).
-
Seal the tube and stir the reaction mixture at 85 °C for 7-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench with ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Safety Note: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere. The quenching step should be performed slowly and with caution.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine with an Amine
This protocol outlines a general procedure for the amination of 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Amine nucleophile (e.g., Morpholine)
-
Base (e.g., K₂CO₃ or DIPEA)
-
Anhydrous DMF or DMSO
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1.0 equiv), the amine nucleophile (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).[17]
-
Add the anhydrous solvent (e.g., DMF, 5 mL).[17]
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[17]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chichibabin Reaction | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 11. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 12. baranlab.org [baranlab.org]
- 13. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemtube3d.com [chemtube3d.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-(4-Chlorobenzoyl)pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of 2-(4-Chlorobenzoyl)pyridine and its positional isomers, 3-(4-Chlorobenzoyl)pyridine and 4-(4-Chlorobenzoyl)pyridine. Direct comparative studies on the bioactivities of these specific parent isomers are limited in publicly available literature. Therefore, this guide synthesizes findings from research on derivatives of each isomer to offer insights into their potential therapeutic applications, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Executive Summary
The positional isomerism of the chlorobenzoyl group on the pyridine ring significantly influences the biological activity of the resulting compounds. While direct comparisons are scarce, available data on their derivatives suggest distinct profiles:
-
This compound Derivatives: Limited specific bioactivity data was found for the parent compound or its close derivatives in the context of antimicrobial, anti-inflammatory, or cytotoxic activities. It is primarily recognized as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and antimicrobial properties[1].
-
3-(4-Chlorobenzoyl)pyridine Derivatives: Complex heterocyclic derivatives incorporating the 3-(4-chlorobenzoyl)pyridine scaffold have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria.
-
4-(4-Chlorobenzoyl)pyridine Derivatives: Derivatives of the 4-isomer have shown notable bioactivity, including cytotoxicity against human colon cancer cells and antibacterial effects against Gram-positive bacteria.
This guide will delve into the specifics of these findings, present available quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for derivatives of each isomer. It is crucial to note that these are not direct comparisons of the parent compounds and the activities are influenced by the other structural modifications in the derivatives.
Table 1: Cytotoxicity of (4-Chlorobenzoyl)pyridine Derivatives
| Compound/Derivative | Isomer Position | Cell Line | IC50 Value | Reference |
| 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride | 4-isomer | HCT-116 (Colon Cancer) | 400 µg/mL[2][3] | [2][3] |
| 2-(6-(4-Chlorophenyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetohydrazide | 2-isomer (derivative of 2-pyridone) | MCF-7 (Breast Cancer) | 0.34 µM[4] | [4] |
| HepG2 (Liver Cancer) | 0.18 µM[4] | [4] |
Table 2: Antimicrobial Activity of (4-Chlorobenzoyl)pyridine Derivatives
| Compound/Derivative | Isomer Position | Microorganism(s) | MIC Value | Reference |
| 5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 3-isomer | E. coli, E. cloaca, Serratia | Strong activity (qualitative)[1] | [1] |
| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide derivatives | 4-isomer | Gram-positive bacteria (e.g., Enterococcus faecalis) | 3.91 µg/mL - 62.5 µg/mL[5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caspase Activity Assay for Apoptosis
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate, releasing a chromophore or fluorophore.
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the signal intensity and compare it to untreated controls. A study on a derivative of 4-(4-Chlorobenzoyl)pyridine found that it activated caspase-3 and caspase-8 in HCT-116 cells[2][3].
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Visualizations
The bioactivities of these compounds are likely mediated through various cellular signaling pathways. Below are diagrams of key pathways potentially involved in their anti-inflammatory and cytotoxic effects.
Conclusion
This comparative guide highlights the potential of (4-Chlorobenzoyl)pyridine isomers and their derivatives as scaffolds for developing new therapeutic agents. The available data, although indirect, suggests that the position of the chlorobenzoyl group is a critical determinant of biological activity. In particular, derivatives of 4-(4-Chlorobenzoyl)pyridine show promise as cytotoxic and antimicrobial agents, while derivatives of the 3-isomer have demonstrated antibacterial properties. Further direct comparative studies of the parent isomers are warranted to fully elucidate their structure-activity relationships and to guide the rational design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC-UV Method for 2-(4-Chlorobenzoyl)pyridine Quantification
For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive validation overview of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-(4-Chlorobenzoyl)pyridine, also known as (4-chlorophenyl)(pyridin-2-yl)methanone.
While a specific, publicly available validated method for this compound is not prevalent in the literature, this guide constructs a typical and reliable validation protocol based on methods for analogous aromatic ketones and pyridine derivatives. The performance of this HPLC-UV method is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting experimental data from closely related compounds to inform methodology selection.
Performance Comparison of Analytical Methods
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV compared to GC-MS and LC-MS/MS for the analysis of aromatic ketones and related pharmaceutical compounds.
Table 1: HPLC-UV Method Validation Parameters for an Analogous Aromatic Ketone
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD - Intraday) | < 2.0% |
| Precision (% RSD - Interday) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.4 µg/mL |
Data presented is based on validated methods for structurally similar aromatic ketones and pyridine derivatives.
Table 2: Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass fragmentation.[1][2] | Separation based on polarity, detection by mass-to-charge ratio. |
| Suitability | Well-suited for non-volatile and thermally labile compounds.[1][3] | Ideal for volatile and thermally stable compounds.[1] | High sensitivity and selectivity for a wide range of compounds. |
| Sensitivity | Generally in the parts-per-million (ppm) to high parts-per-billion (ppb) range.[1] | High sensitivity, often in the low ppb range.[1] | Very high sensitivity, capable of reaching parts-per-trillion (ppt) levels. |
| Specificity | Good; can be enhanced with diode-array detection (DAD). | Very high; mass spectra provide structural confirmation.[1] | Excellent; highly specific due to parent/daughter ion monitoring. |
| Sample Preparation | Often straightforward, involving dissolution and filtration.[3] | May require derivatization for polar or non-volatile compounds.[1] | Can be more complex to minimize matrix effects. |
| Cost | Relatively low initial and operational costs.[4] | Higher initial cost than HPLC-UV.[1] | Highest initial and operational costs. |
Experimental Protocols
A detailed methodology for a representative reversed-phase HPLC-UV (RP-HPLC-UV) method validation for the quantification of this compound is provided below.
HPLC-UV Method Parameters
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.
Validation Procedures
-
Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples to ensure no interference at the retention time of this compound. Peak purity can be assessed using a DAD.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy: Determine the percent recovery of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the standard into a placebo or sample matrix.
-
Precision:
-
Intraday Precision (Repeatability): Analyze six replicate injections of a mid-range concentration standard on the same day.
-
Interday Precision (Intermediate Precision): Repeat the analysis on three different days. The relative standard deviation (%RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) to assess the method's reliability during normal use.
Visualization of Workflows
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflow for the validation of the HPLC-UV method and a logical approach to selecting an appropriate analytical technique.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
Comparative analysis of different synthetic routes to 2-(4-Chlorobenzoyl)pyridine
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-(4-Chlorobenzoyl)pyridine, a valuable building block for various pharmaceutical agents, can be synthesized through several distinct pathways. This guide provides a comparative analysis of the most common synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Comparison of Synthetic Methodologies
The primary synthetic strategies for this compound involve the oxidation of a readily available precursor and the formation of a carbon-carbon bond using organometallic reagents. Each approach presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Route 1: Oxidation of 2-(p-chlorobenzyl)pyridine | Route 2: Grignard Reaction |
| Starting Materials | 2-(p-chlorobenzyl)pyridine, Potassium permanganate | 4-chlorobromobenzene, Magnesium, 2-Cyanopyridine |
| Key Reagents | Potassium permanganate, Water | Magnesium turnings, Anhydrous THF |
| Number of Steps | 1 | 2 (Grignard formation and reaction) |
| Reported Yield | ~86%[1][2] | High (ketone is an intermediate) |
| Reaction Temperature | 85-95°C[2][3] | -5°C to 25°C[3] |
| Reaction Time | 4 hours[2][3] | Not specified |
| Scalability | Demonstrated on a laboratory scale[1] | Well-established for industrial scale[1] |
| Key Advantages | High yield, avoids sensitive organometallic reagents | Direct C-C bond formation, versatile |
| Key Disadvantages | Use of a strong oxidizing agent, potential for over-oxidation | Requires strictly anhydrous conditions, sensitive reagents |
Experimental Protocols
Route 1: Oxidation of 2-(p-chlorobenzyl)pyridine
This method relies on the oxidation of the methylene bridge of 2-(p-chlorobenzyl)pyridine to the corresponding ketone. Potassium permanganate is an effective oxidizing agent for this transformation.[2]
Materials:
-
2-(p-chlorobenzyl)pyridine (25 g)
-
Potassium permanganate (KMnO₄) (30 g)
-
Water (H₂O) (100 ml)
-
Methanol (CH₃OH) (1 ml)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a reaction vessel, combine 25 g of 2-(p-chlorobenzyl)pyridine and 100 ml of water.
-
Gradually add 30 g of potassium permanganate in batches, ensuring the reaction temperature does not exceed 95°C.[3]
-
To quench the excess potassium permanganate, add 1 ml of methanol and stir for 10 minutes.[2][3]
-
Cool the mixture to 60°C and add 75 ml of ethyl acetate. Continue cooling to 30°C and filter the mixture.[2][3]
-
Wash the filter cake with 50 ml of ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with 50 ml of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
To the residue, add 100 ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to allow for crystallization.
-
Filter the solid, wash the filter cake with 25 ml of petroleum ether, and dry at 50°C to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.[2]
Route 2: Grignard Reaction with 2-Cyanopyridine
This approach builds the target molecule by forming a new carbon-carbon bond between a Grignard reagent and a pyridine derivative. The reaction of 4-chlorophenylmagnesium bromide with 2-cyanopyridine initially forms an imine salt, which is then hydrolyzed to the ketone.
Materials:
-
4-chlorobromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal for initiation)
-
2-Cyanopyridine
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend magnesium turnings in anhydrous THF. Add a crystal of iodine to initiate the reaction.[1] A solution of 4-chlorobromobenzene in anhydrous THF is then added dropwise to form 4-chlorophenylmagnesium bromide.[1]
-
Reaction with 2-Cyanopyridine: Cool the solution of the Grignard reagent to -5°C. A solution of 2-cyanopyridine in anhydrous THF is then added dropwise while maintaining the low temperature.[1][3]
-
Work-up and Purification: After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.[3] Extract the product with ethyl acetate. Combine the organic phases, wash sequentially with water and saturated saline, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by silica gel column chromatography.[3]
Synthetic Route Visualizations
The logical workflows for the two primary synthetic routes are depicted below, illustrating the sequence of transformations.
Other Potential Synthetic Routes
A Friedel-Crafts acylation reaction represents another plausible, albeit less detailed in the surveyed literature, approach. This would theoretically involve the acylation of chlorobenzene with a pyridine-2-carbonyl derivative, such as pyridine-2-carbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. While a classic method for ketone synthesis, optimization would be required to ensure selectivity and prevent side reactions.
Conclusion
Both the oxidation of 2-(p-chlorobenzyl)pyridine and the Grignard reaction with 2-cyanopyridine are viable and effective methods for the synthesis of this compound. The choice between these routes will likely depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for particular reagents. The oxidation route offers a high-yielding, single-step process, while the Grignard reaction provides a classic and versatile method for carbon-carbon bond formation. Researchers should consider the comparative data and protocols presented here to make an informed decision for their synthetic needs.
References
A Comparative Guide to the Cross-Validation of Analytical Results for 2-(4-Chlorobenzoyl)pyridine
For researchers, scientists, and professionals in drug development, the rigorous analysis of pharmaceutical compounds is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-Chlorobenzoyl)pyridine, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of results obtained from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most prevalent techniques in the pharmaceutical industry. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the cross-validation workflow.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision based on performance characteristics such as linearity, accuracy, precision, and sensitivity. Below is a summary of typical performance data for HPLC and GC methods in the analysis of this compound and related substituted pyridine derivatives. It is important to note that while specific validated methods for this compound are not extensively published, the following data is representative of what can be expected based on the analysis of structurally similar compounds.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or amenable to derivatization. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 97.0% to 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are representative experimental protocols for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution of this compound (typically in the range of 254-270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Gas Chromatography (GC) Protocol
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Instrumentation: GC system with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (for FID).
-
Injection Volume: 1 µL (in split mode, e.g., 20:1 split ratio).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration within the calibrated range.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing the same parameters as for the HPLC method.
Mandatory Visualization
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Benchmarking Polymer Performance: A Comparative Analysis of Systems Containing 2-(4-Chlorobenzoyl)pyridine Functionalities
For researchers, scientists, and drug development professionals, the selection of a polymer system is a critical decision that profoundly impacts the efficacy, stability, and delivery of therapeutic agents. This guide provides a comparative benchmark of polymers incorporating 2-(4-Chlorobenzoyl)pyridine moieties and their analogues against established alternatives in the context of drug delivery and advanced materials.
While specific data on polymers synthesized directly from this compound remains limited in publicly accessible literature, this guide draws comparisons with structurally related polymers, such as those containing benzoylpyridine and ketopyridine functionalities, and established biocompatible polymers. The inclusion of the this compound moiety is anticipated to impart unique thermal, mechanical, and biological interaction properties due to the presence of the polar ketone, the aromatic pyridine ring, and the halogenated benzoyl group.
Comparative Performance Data
The performance of functional polymers is a multi-faceted consideration, encompassing thermal stability, mechanical robustness, and, critically for biomedical applications, drug loading and release kinetics. The following tables summarize key performance indicators for polymers with functionalities analogous to this compound and compare them with widely used polymeric systems.
| Polymer System | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10%, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Aromatic Polyamides (General) | 230 - 323 | 362 - 433 | 82 - 106 | 10 - 25 | [1] |
| Polyetheretherketone (PEEK) | ~143 | >500 | 90 - 100 | 20 - 40 | [2] |
| Polyketone (PK) | Not specified | Not specified | High | High | [3] |
| Poly(lactic-co-glycolic acid) (PLGA) | 40 - 60 | ~300 | 41 - 55 | 2 - 10 | [4] |
Table 1: Thermal and Mechanical Properties. A comparison of the thermal and mechanical properties of various polymer systems. Aromatic polyamides, which are structurally related to potential polymers from this compound derivatives, exhibit high thermal stability and mechanical strength.
| Polymer System | Drug | Drug Loading (%) | Release Profile | Key Findings | Reference |
| Polyamide Nanoparticles | N-acetylcysteine | Not specified | Sustained | Provided sustained release for wound healing. | [5] |
| PLGA Microspheres | Ketoprofen | ~15-25 | Biphasic (burst then sustained) | Release profile dependent on polymer type, particle size, and drug loading. | [4] |
| Molecularly Imprinted Polymers (MIPs) | Various | High | Controlled | Offer high binding affinity and sustained/controlled release. | [6] |
| pH-Responsive Poly(vinylpyridine) Copolymers | Doxorubicin | ~10-15 | pH-triggered | Release is enhanced in acidic environments, typical of tumor tissues. | [7] |
Table 2: Drug Delivery Performance. A summary of drug loading and release characteristics for different polymer systems. The performance of a hypothetical polymer containing this compound would likely be influenced by the polarity and potential for specific interactions imparted by its functional groups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and characterization of functional polymers relevant to this comparison.
Synthesis of Aromatic Polyamides
A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of a diamine with a diacid chloride.[8]
-
Monomer Preparation: An aromatic diamine containing a benzoylpyridine moiety is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.
-
Polycondensation: A stoichiometric amount of an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added portion-wise to the stirred diamine solution.
-
Polymerization: The reaction mixture is stirred at a low temperature (0-5 °C) for several hours and then allowed to warm to room temperature, continuing the stirring overnight.
-
Isolation: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or ethanol, to precipitate the polyamide.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and water to remove unreacted monomers and byproducts, and dried in a vacuum oven at an elevated temperature.
In Vitro Drug Release Study
The release of a drug from a polymeric matrix is typically evaluated using a dissolution test.[9]
-
Sample Preparation: A known amount of drug-loaded polymer (e.g., microspheres, films, or tablets) is placed in a dissolution vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolution: The dissolution apparatus is maintained at a constant temperature (typically 37 °C) and agitation speed.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate a release profile.
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and logical relationships.
Conclusion
Polymers containing this compound functionalities represent a promising, yet underexplored, class of materials. Based on the analysis of structurally similar polymers, it can be inferred that they would likely exhibit high thermal stability and mechanical strength, characteristic of aromatic polyamides. The presence of the chlorobenzoyl and pyridine moieties could offer unique opportunities for drug interaction, potentially leading to high drug loading efficiencies and controlled release profiles. Further research is warranted to synthesize and characterize these specific polymers to fully elucidate their performance and benchmark them against existing systems for drug delivery and other advanced applications. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. cpmat.ru [cpmat.ru]
- 3. Polyketones (PK): Properties, areas of application and processing [kdfeddersen.com]
- 4. Ketoprofen-poly(D,L-lactic-co-glycolic acid) microspheres: influence of manufacturing parameters and type of polymer on the release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of In Silico Predictions and Experimental Data for 2-(4-Chlorobenzoyl)pyridine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of predicted and experimentally determined properties of 2-(4-Chlorobenzoyl)pyridine, a versatile intermediate in pharmaceutical and agrochemical development. This analysis highlights the current state of in silico modeling and its correlation with real-world experimental data, offering insights into the compound's physicochemical and potential pharmacological characteristics.
Physicochemical Properties: A Side-by-Side Comparison
A critical step in early-stage drug discovery and chemical development is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of available experimental data for this compound alongside predicted values from computational models.
| Property | Experimental Value | In Silico Predicted Value | Method/Tool |
| Molecular Weight | 217.65 g/mol | 217.65 g/mol | N/A |
| Melting Point | 62-66 °C, 63-64 °C[1] | Not readily available from common free tools | |
| Boiling Point | 160 °C @ 0.6 Torr[1] | Not readily available from common free tools | |
| logP (Octanol/Water) | Not available | 2.5[2] | XLogP3 (PubChem) |
| Aqueous Solubility | Not available | -3.29 (log mol/L) | SwissADME |
| Solubility in other solvents | Soluble in Methanol[3] | - |
In Silico Prediction Summary: Computational tools provide valuable estimates for key ADME-related properties. The predicted octanol-water partition coefficient (XLogP3) from PubChem is 2.5, suggesting moderate lipophilicity.[2] The SwissADME web server predicts a logarithmic aqueous solubility (log S) of -3.29, indicating low solubility in water.
Potential Pharmacological Profile: An In Silico Perspective
In the absence of extensive experimental pharmacological data, in silico tools can offer initial hypotheses about a compound's potential biological targets. This can guide further experimental validation and drug discovery efforts.
Predicted Biological Targets (SwissTargetPrediction):
A screening of this compound using the SwissTargetPrediction platform suggests a variety of potential protein targets. The predictions are based on the principle of chemical similarity to known ligands of these proteins. The top predicted target classes include:
-
Enzymes: A significant portion of the predicted targets fall into this category, suggesting potential for enzyme inhibition.
-
G-protein coupled receptors (GPCRs): This large family of receptors is a common target for many drugs.
-
Ion channels: Modulation of ion channel activity is another potential mechanism of action.
-
Nuclear receptors: These receptors are involved in regulating gene expression.
It is crucial to emphasize that these are theoretical predictions and require experimental validation to confirm any biological activity.
Potential Signaling Pathways and Experimental Workflow:
The following diagram illustrates a typical workflow for comparing in silico predictions with experimental data, a fundamental process in modern drug discovery.
Caption: Workflow for comparing in silico predictions with experimental data.
Discussion and Future Directions
The comparison between available experimental data and in silico predictions for this compound reveals both the strengths and current limitations of computational chemistry. While predictions for fundamental properties like molecular weight are exact, and logP estimations are within a reasonable range for initial screening, experimental validation remains the gold standard.
The lack of publicly available experimental data on aqueous solubility and a definitive logP value for this compound highlights an opportunity for further research to enrich the public knowledge base for this important chemical intermediate.
Furthermore, the in silico-generated list of potential pharmacological targets provides a valuable starting point for experimental investigations. Future studies could focus on screening this compound against a panel of enzymes and receptors suggested by the prediction tools. For instance, based on the known activities of structurally related compounds, investigating its potential as a kinase inhibitor or its effects on pathways related to cell proliferation could be fruitful avenues of research.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are essential.
Melting Point Determination (Capillary Method):
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method (OECD Guideline 107):
-
A solution of this compound is prepared in n-octanol.
-
An equal volume of water is added to the octanol solution in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Enzyme Inhibition Assay (General Protocol):
-
A specific concentration of the target enzyme is incubated with varying concentrations of this compound in a suitable buffer.
-
The reaction is initiated by the addition of a specific substrate for the enzyme.
-
The rate of product formation or substrate depletion is monitored over time using a spectrophotometer, fluorometer, or other appropriate detection method.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
This guide demonstrates that in silico prediction tools are powerful assets in the modern chemical and pharmaceutical research landscape. They provide rapid, cost-effective initial assessments of a molecule's properties, guiding experimental design and prioritizing resources. However, for definitive characterization and to fully understand the biological activity of compounds like this compound, rigorous experimental validation remains indispensable. The synergy between computational prediction and empirical testing is key to accelerating scientific discovery and the development of new technologies.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(4-Chlorobenzoyl)pyridine and the first-generation antihistamine, Carbinoxamine. While direct comparative biological data is limited, this document synthesizes available information on their chemical relationship, expected activities based on structure-activity relationships (SAR), and relevant experimental protocols to support further research. This compound is primarily recognized as a key synthetic intermediate in the production of Carbinoxamine.
Chemical Structures and Properties
This compound and Carbinoxamine share a common structural backbone, comprising a 4-chlorophenyl group and a pyridine ring. The key structural difference lies in the central functional group: a ketone in this compound is reduced to a carbinol and subsequently etherified to form the ethanolamine ether characteristic of Carbinoxamine. This structural modification is pivotal to the pharmacological activity of Carbinoxamine as a histamine H1 receptor antagonist.
Table 1: Physicochemical Properties
| Property | This compound | Carbinoxamine |
| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone | 2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine |
| Molecular Formula | C₁₂H₈ClNO | C₁₆H₁₉ClN₂O |
| Molecular Weight | 217.65 g/mol | 290.79 g/mol |
| CAS Number | 6318-51-0 | 486-16-8 |
| Appearance | White to light yellow powder/crystal | Data not readily available for free base |
| Melting Point | 62-66 °C | Data not readily available for free base |
Comparative Biological Activity and Mechanism of Action
Carbinoxamine is a first-generation antihistamine that functions as an antagonist at the histamine H1 receptor.[1] By competitively binding to these receptors on effector cells, it blocks the actions of endogenous histamine, thereby alleviating the symptoms of allergic reactions.[1] Carbinoxamine, being an ethanolamine derivative, also exhibits notable anticholinergic and sedative side effects due to its ability to cross the blood-brain barrier.[1]
Table 2: Pharmacological Profile
| Parameter | This compound | Carbinoxamine |
| Target | Not established; expected to be inactive at H1 receptor | Histamine H1 Receptor |
| Mechanism of Action | Not applicable | Competitive Antagonist / Inverse Agonist |
| Binding Affinity (Ki) for H1 Receptor | Not available (Expected to be very low) | Data not consistently reported in public sources |
| Therapeutic Class | Synthetic Intermediate | First-Generation Antihistamine, Anti-allergic |
Signaling Pathway of Carbinoxamine's Action
Carbinoxamine, by blocking the H1 receptor, prevents histamine from initiating the Gq/11 protein signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the suppression of downstream cellular responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Carbinoxamine.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the oxidation of 2-(p-chlorobenzyl)pyridine.
Materials:
-
2-(p-chlorobenzyl)pyridine
-
Sodium dichromate (Na₂Cr₂O₇)
-
Glacial acetic acid
-
Water
-
Ligroin (for recrystallization)
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
Dissolve 2-(p-chlorobenzyl)-pyridine in glacial acetic acid in the reaction flask.
-
Add sodium dichromate to the stirred solution.
-
Reflux the mixture with stirring for approximately 3 hours. The solution will typically turn dark green.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Air-dry the crude product.
-
Recrystallize the crude this compound from ligroin to yield purified white microprisms.
Synthesis of Carbinoxamine from this compound Precursor
The synthesis of Carbinoxamine involves a two-step process from this compound: reduction of the ketone to a carbinol, followed by Williamson ether synthesis.
Step 1: Reduction to (4-chlorophenyl)(pyridin-2-yl)methanol
-
This compound is reduced to its corresponding alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol. This can be achieved using a suitable reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like methanol or ethanol.
Step 2: Williamson Ether Synthesis
-
The resulting (4-chlorophenyl)(pyridin-2-yl)methanol is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a strong base (e.g., sodium hydride or potassium hydroxide) in an inert solvent (e.g., THF or DMF).
-
The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the chloride on 2-chloro-N,N-dimethylethanamine to form the final product, Carbinoxamine.
Caption: Synthetic Workflow from this compound to Carbinoxamine.
In Vitro Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test compounds: Carbinoxamine (as a reference) and this compound.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
96-well plates, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing H1 receptors in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Membranes + [³H]-mepyramine.
-
Non-specific Binding: Membranes + [³H]-mepyramine + high concentration of mianserin.
-
Competition Binding: Membranes + [³H]-mepyramine + serial dilutions of test compounds (Carbinoxamine and this compound).
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.
Conclusion
This compound serves as a crucial precursor in the synthesis of Carbinoxamine. While it shares a core chemical scaffold with the active drug, the structural differences, particularly the absence of the ethanolamine ether side chain, strongly suggest that it lacks significant pharmacological activity as a histamine H1 receptor antagonist. The provided experimental protocols for synthesis and in vitro binding assays offer a framework for researchers to further investigate and quantify the comparative activities of these and other related compounds in drug discovery and development programs.
References
Safety Operating Guide
Proper Disposal of 2-(4-Chlorobenzoyl)pyridine: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the proper disposal of 2-(4-Chlorobenzoyl)pyridine, this document outlines a comprehensive, step-by-step plan to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This guide offers detailed procedures for the safe handling and disposal of this compound, a compound recognized as harmful if swallowed, a skin irritant, and a serious eye irritant. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This chemical should always be handled in a well-ventilated area or a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Butyl rubber) | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat, appropriately fastened | To protect clothing and skin from contamination. |
| Respiratory | Not generally required if handled in a fume hood | Use a NIOSH-approved respirator if ventilation is inadequate. |
In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills, use an inert absorbent material like vermiculite or sand, then collect the material in a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in compliance with all local, state, and federal regulations. As a chlorinated organic compound and a pyridine derivative, it is classified as hazardous waste.
1. Waste Segregation: Proper segregation is the first and most critical step in chemical waste management.
-
Do not mix this compound waste with non-halogenated organic waste.
-
Do not mix with acidic or basic waste streams.
-
Keep solid and liquid waste containing this chemical separate.
2. Waste Collection and Containerization: All waste containing this compound, including residues, contaminated labware (e.g., pipette tips, gloves), and solutions, must be collected in designated hazardous waste containers.
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
The container must be clearly labeled as "Hazardous Waste."
3. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator or laboratory supervisor.
4. Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1]
5. Final Disposal: Once the waste container is full or is no longer being used, arrange for its collection by your institution's licensed hazardous waste disposal service. Complete any required chemical waste collection forms. The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration.[2]
Experimental Protocols and Data Presentation
While specific experimental protocols for the disposal of this compound are not publicly available, the following table summarizes its key hazard information based on available Safety Data Sheets (SDS).
Table 2: Hazard Summary for this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3] |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow.
Caption: Disposal workflow for this compound.
Caption: Safety decision tree for handling this compound.
References
Essential Safety and Operational Guide for Handling 2-(4-Chlorobenzoyl)pyridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(4-Chlorobenzoyl)pyridine, fostering a secure research environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: (4-chlorophenyl)(pyridin-2-yl)methanone, 4-Chlorophenyl 2-pyridyl ketone
-
CAS Number: 6318-51-0
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be worn at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles. |
| Skin Protection | Chemical-resistant Gloves | While specific breakthrough time data for this compound is not available, general guidance for handling chlorinated and pyridine-based compounds suggests the use of nitrile or butyl rubber gloves. It is crucial to inspect gloves for any damage before use and to change them immediately upon any sign of contamination. For prolonged or immersive contact, double-gloving is recommended. |
| Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing. | |
| Respiratory Protection | Ventilated Area | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean, uncluttered, and equipped with all necessary handling equipment.
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for integrity.
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and in good working order.
Handling Procedure:
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Cross-Contamination: Avoid cross-contamination by using dedicated spatulas and glassware. Never wear potentially contaminated gloves outside the immediate work area.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Minor Spill (<1g) | Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Carefully scoop the material into a labeled, sealable hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Major Spill (>1g) | Evacuate the immediate area and alert colleagues. If safe to do so, contain the spill to prevent it from spreading. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a sealed, labeled hazardous waste bag or container.
Disposal Method:
-
Follow your institution's and local, regional, and national regulations for the disposal of hazardous chemical waste.
-
Incineration in a permitted hazardous waste incinerator is a common and recommended method for the disposal of pyridine-containing waste.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
